molecular formula C10H10O2 B3029248 O-Methoxycinnamaldehyde, (E)- CAS No. 60125-24-8

O-Methoxycinnamaldehyde, (E)-

Cat. No.: B3029248
CAS No.: 60125-24-8
M. Wt: 162.18 g/mol
InChI Key: KKVZAVRSVHUSPL-GQCTYLIASA-N
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Description

Cell Death and Apoptosis Induction

The primary mechanism through which 2-MCA exerts its effects is by triggering apoptosis, a controlled and organized process of cell dismantling. This is achieved through the activation of several interconnected signaling pathways.

Mitochondrial Membrane Potential Loss (ΔΨm)

A critical event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). glpbio.comabmole.comxcessbio.com Research has shown that treatment with 2-MCA leads to a significant loss in ΔΨm in various cell lines. glpbio.comresearchgate.netchemfaces.com This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and a point of no return for the cell, committing it to the apoptotic pathway. medchemexpress.comchemondis.com The loss of ΔΨm is often accompanied by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. chemfaces.comtandfonline.com

Caspase Cascade Activation (Caspase-3, -9)

Following the loss of mitochondrial membrane potential and the release of cytochrome c, a cascade of enzymes known as caspases is activated. glpbio.comabmole.comxcessbio.com Specifically, 2-MCA has been shown to activate caspase-9 and caspase-3. researchgate.netchemfaces.comtandfonline.com Caspase-9 is an initiator caspase that is activated by the cytochrome c released from the mitochondria. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Caspase-3 is a key executioner of apoptosis, responsible for cleaving a wide range of cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. mdpi.com The activation of both caspase-3 and caspase-9 is a central event in the 2-MCA-induced apoptotic process. glpbio.comabmole.comxcessbio.com

Lysosomal Vacuolation and Dysfunction

In addition to its effects on mitochondria, 2-MCA also induces lysosomal vacuolation and dysfunction. medchemexpress.comchemfaces.com This is characterized by an increase in the volume of acidic compartments within the cell. tandfonline.comtandfonline.comnih.gov Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. Their dysfunction and the formation of vacuoles can contribute to cellular stress and the apoptotic process. spandidos-publications.com The appearance of orange-staining lysosomal vacuoles has been observed in cells treated with 2-MCA, indicating an acidic environment and lysosomal activity. nih.govresearchgate.netresearchgate.net

DNA Damage Pathways

2-MCA has been shown to induce DNA damage, a potent trigger for apoptosis. medchemexpress.commedchemexpress.commedchemexpress.com The compound's interaction with the cell can lead to DNA strand breakage. nih.gov This damage activates cellular DNA damage response pathways, which can halt the cell cycle and, if the damage is too severe to be repaired, initiate apoptosis. The comet assay, a technique used to detect DNA fragmentation, has demonstrated that 2-MCA treatment leads to the formation of a "comet tail," indicating DNA damage. tandfonline.comnih.gov

Nuclear Condensation and Fragmentation

The culmination of the apoptotic process induced by 2-MCA is the morphological changes in the nucleus. tandfonline.com These changes include nuclear condensation, where the chromatin becomes highly compacted, and nuclear fragmentation, where the nucleus breaks down into smaller, membrane-bound apoptotic bodies. nih.govresearchgate.netresearchgate.net These nuclear events are classic hallmarks of apoptosis and are a direct consequence of the activation of the caspase cascade and the subsequent cleavage of nuclear proteins. tandfonline.comjcancer.org

Enzymatic Target Modulation

Beyond inducing apoptosis, 2-MCA also modulates the activity of specific enzymes that are critical for cell survival and proliferation. One of the key enzymatic targets of 2-MCA is topoisomerase. medchemexpress.com Research has demonstrated that 2-MCA inhibits the activity of both topoisomerase I and II. tandfonline.comresearchgate.nettandfonline.com Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, 2-MCA can lead to DNA damage and ultimately trigger cell death. spandidos-publications.com

Research Findings on 2-Methoxycinnamaldehyde's Molecular Interactions

Cell LineMechanism of ActionObserved Effects
NCI-H520 (Human Lung Squamous Cell Carcinoma)Apoptosis InductionDecreased mitochondrial membrane potential, activation of caspase-3 and caspase-9. medchemexpress.comresearchgate.net
SK-Hep-1 (Human Hepatocellular Carcinoma)Apoptosis Induction, Enzymatic Target ModulationMitochondrial membrane potential loss, activation of caspase-3 and -9, nuclear condensation and fragmentation, inhibition of topoisomerase I and II. tandfonline.comnih.gov
Hep 3B (Hepatocellular Carcinoma)Apoptosis Induction, Enzymatic Target ModulationMitochondrial membrane potential loss, activation of caspase 3 and 9, lysosomal vacuolation, suppression of NF-κB, inhibition of topoisomerase I and II. tandfonline.comspandidos-publications.com
COLO 205 (Human Colorectal Adenocarcinoma)Apoptosis InductionNuclear condensation and fragmentation, lysosomal vacuolation. researchgate.netresearchgate.net
MacrophagesAnti-inflammatory ResponseReduced production of TNF-α and NO, activation of the NRF2 pathway. nih.gov
Methicillin-resistant Staphylococcus epidermidis (MRSE)Antibacterial ActivityIncreased permeability of the cell membrane, leading to leakage of DNA and RNA. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVZAVRSVHUSPL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047206
Record name trans-2-Methoxycinnamaldehyde
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cassiastearoptene
Source Human Metabolome Database (HMDB)
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Boiling Point

160.00 to 161.00 °C. @ 12.00 mm Hg
Record name Cassiastearoptene
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Solubility

very slightly
Record name Cassiastearoptene
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CAS No.

60125-24-8, 1504-74-1
Record name trans-2-Methoxycinnamaldehyde
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Record name 2-Methoxycinnamaldehyde
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Record name O-Methoxycinnamaldehyde, (E)-
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Record name trans-2-Methoxycinnamaldehyde
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Record name O-METHOXYCINNAMALDEHYDE, (E)-
Source FDA Global Substance Registration System (GSRS)
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Record name Cassiastearoptene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 - 46 °C
Record name Cassiastearoptene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 2-Methoxycinnamaldehyde (B72128)

The preparation of 2-methoxycinnamaldehyde can be achieved through several synthetic pathways, with condensation reactions and methods involving oxime formation being prominent.

Condensation Reactions

A primary and widely utilized method for synthesizing 2-methoxycinnamaldehyde is through condensation reactions. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde that lacks an α-hydrogen with a ketone or another aldehyde. wikipedia.org In the context of 2-methoxycinnamaldehyde synthesis, this typically involves the reaction of 2-methoxybenzaldehyde (B41997) (o-anisaldehyde) with acetaldehyde (B116499). chemicalbook.inchemicalbook.com

Another established condensation method involves the reaction of salicylaldehyde (B1680747) with acetaldehyde in a dilute alkaline solution over an extended period. chemicalbook.inchemicalbook.com The reaction can also be performed by condensing salicylaldehyde methyl ether with acetaldehyde under alkaline conditions. chemicalbook.inchemicalbook.com A patented method details the aldol condensation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) with acetaldehyde in an alkaline aqueous medium, which reportedly yields 2-methoxycinnamaldehyde with 57% efficiency and 98% purity.

The Wittig reaction also presents a viable, albeit more complex, multi-step approach. researchgate.net This would involve the reaction of an appropriate arylaldehyde with triethyl phosphonoacetate, followed by reduction of the resulting ethyl cinnamate (B1238496) to cinnamyl alcohol, and subsequent oxidation to the final cinnamaldehyde (B126680) product. google.com

Table 1: Comparison of Condensation-Based Synthetic Methods

MethodReactantsKey ConditionsReported YieldReported Purity
Claisen-Schmidt Condensation2-Methoxybenzaldehyde, AcetaldehydeAlkaline conditions--
Aldol CondensationIsovanillin, AcetaldehydeAlkaline aqueous medium57% 98%
Wittig ReactionArylaldehyde, Triethyl phosphonoacetateMulti-step process with reduction and oxidation--

Oxime Formation and Reduction

An alternative synthetic route involves the formation of an oxime intermediate. Oximes can be synthesized from aldehydes or ketones by reacting them with hydroxylamine. jocpr.commdpi.com In the case of 2-methoxycinnamaldehyde, this would involve the formation of its corresponding oxime, which can then be reduced to the aldehyde. chemicalbook.inchemicalbook.com While the direct reduction of an oxime to an aldehyde is a less common transformation, it is a documented possibility. More frequently, oximes are used as precursors for the synthesis of primary amines through catalytic hydrogenation. mdpi.com However, the literature does mention the formation of 2-methoxycinnamaldehyde from its corresponding oxime. chemicalbook.inchemicalbook.com

Strategies for Novel 2-Methoxycinnamaldehyde Derivatives

The structural modification of 2-methoxycinnamaldehyde allows for the creation of novel derivatives with potentially enhanced or different biological activities.

Schiff Base Derivatives

A significant strategy for creating derivatives of 2-methoxycinnamaldehyde is through the formation of Schiff bases. Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. mediresonline.org In the case of 2-methoxycinnamaldehyde, its aldehyde functional group readily reacts with various primary amines to yield a wide array of Schiff base derivatives. researchgate.netresearchgate.netpnrjournal.com For example, Schiff bases have been synthesized by reacting 2-methoxycinnamaldehyde with compounds like 4-aminoantipyrine. acs.org The synthesis is often carried out in a suitable solvent like ethanol (B145695), and in some cases, microwave irradiation can be employed to facilitate the reaction. mediresonline.orgresearchgate.net

Substituted Analogues and Electrophilicity Considerations

The synthesis of substituted analogues of 2-methoxycinnamaldehyde allows for the exploration of structure-activity relationships. The introduction of different substituents on the aromatic ring can modulate the electrophilicity of the α,β-unsaturated system, which is crucial for its reactivity and biological interactions. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring influences the molecule's electronic properties. researchgate.net

The synthesis of these analogues can be achieved through various methods, including the Wittig synthesis, which has been used to prepare a range of methoxy- and hydroxy-substituted cinnamaldehydes. researchgate.net The electrophilic nature of the α,β-unsaturated aldehyde makes it susceptible to nucleophilic attack, a key consideration in the design of synthetic strategies and in understanding its biological mechanism of action. The reactivity of these compounds can be further tuned by introducing either electron-donating or electron-withdrawing groups on the aromatic ring.

Impact of Extraction Methodologies on Compound Yield

The yield of 2-methoxycinnamaldehyde from its natural source, primarily the bark of Cinnamomum cassia, is significantly influenced by the extraction method employed. medchemexpress.comthieme-connect.com Different techniques can lead to variations in the content of this specific compound in the resulting essential oil.

Microwave-assisted extraction (MAE) has been shown to affect the yield of 2-methoxycinnamaldehyde. nih.govresearchgate.net While higher temperatures and longer extraction times during MAE can negatively impact the content of other cinnamaldehydes, the effect on 2-methoxycinnamaldehyde is more complex, showing both positive and negative correlations depending on the specific conditions. nih.govresearchgate.net

Comparative studies of different extraction methods have provided further insights. For instance, a study comparing steam distillation (SD), ultrasound-assisted steam distillation (UASD), and microwave-assisted steam distillation (MASD) found that MASD yielded the highest amount of 2-methoxycinnamaldehyde compared to SD and UASD. csic.escsic.es This suggests that the heating effect of microwaves might promote the conversion of cinnamaldehyde to 2-methoxycinnamaldehyde. csic.escsic.es Another study comparing hydrodistillation, supercritical fluid extraction, and MAE also highlighted that MAE could yield higher amounts of certain components, including 2-methoxycinnamaldehyde, under optimized conditions. nveo.org

Table 2: Influence of Extraction Method on 2-Methoxycinnamaldehyde Content

Extraction MethodSource MaterialKey Findings
Microwave-Assisted Extraction (MAE)Cinnamomum cassia barkYield is complexly affected by temperature and time. nih.govresearchgate.net
Microwave-Assisted Steam Distillation (MASD)Cinnamomum cassiaYielded the highest amount compared to SD and UASD. csic.escsic.es
Steam Distillation (SD)Cinnamomum cassiaLower yield compared to MASD. csic.escsic.es
Ultrasound-Assisted Steam Distillation (UASD)Cinnamomum cassiaLower yield compared to MASD. csic.escsic.es

Molecular Mechanisms of Action

Enzymatic Target Modulation

Topoisomerase I and II Inhibition

Research has identified 2-Methoxycinnamaldehyde (B72128) as a dual inhibitor of topoisomerase I and II. nih.govnih.gov These enzymes are critical for resolving topological challenges in DNA during replication, transcription, and repair. By inhibiting both topoisomerase I and II, 2-MCA interferes with these fundamental cellular processes, which can lead to the induction of apoptosis (programmed cell death). medchemexpress.commedchemexpress.com This inhibitory action has been observed in various cancer cell lines, including human lung adenocarcinoma A549 cells and human lung squamous cell carcinoma NCI-H520 cells. nih.govnih.gov In A549 cells, the IC₅₀ value for topoisomerase I and II inhibition by 2-MCA was determined to be 32 µM. This dual inhibitory effect underscores the compound's potential as a subject for anticancer research. nih.govnih.gov

Matrix Metalloproteinase-9 (MMP-9) Transcription Inhibition

2-Methoxycinnamaldehyde has been shown to inhibit the transcription of Matrix Metalloproteinase-9 (MMP-9). alfa-chemistry.comchemfaces.cn MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process that is essential for cell migration and invasion. spandidos-publications.com In the context of atherosclerosis, tumor necrosis factor-α (TNF-α) can induce the proliferation and migration of human aortic smooth muscle cells (HASMCs), partly through the upregulation of MMP-9. spandidos-publications.com

Studies have demonstrated that 2-MCA can effectively decrease the secretion of MMP-9 by inhibiting its transcription in TNF-α-stimulated HASMCs. alfa-chemistry.comspandidos-publications.com This effect was observed to be dose-dependent, with a significant reduction in MMP-9 mRNA levels. spandidos-publications.com For instance, a 78.7% inhibition of TNF-α-induced MMP-9 mRNA levels was noted in cells treated with 2-MCA. spandidos-publications.com This transcriptional regulation of MMP-9 by 2-MCA is a key aspect of its biological activity. spandidos-publications.com

Cellular Signaling Pathway Regulation

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

A significant part of 2-Methoxycinnamaldehyde's mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.commedchemexpress.commedchemexpress.com NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov The inhibitory effect of 2-MCA on NF-κB has been documented in several studies. For example, in macrophages, 2-MCA was identified as an inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, with an IC₅₀ value of 31 µM. nih.gov This inhibition contributes to the compound's anti-inflammatory properties. researchgate.net

The activation of NF-κB is typically preceded by the degradation of its inhibitory protein, IκBα. spandidos-publications.com Research has shown that 2-Methoxycinnamaldehyde can potently inhibit the degradation of IκBα. spandidos-publications.comchemfaces.com By preventing IκBα from breaking down, 2-MCA effectively blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for its activation. spandidos-publications.com This mechanism has been observed in human aortic smooth muscle cells, where 2-MCA was shown to counteract the effects of TNF-α. spandidos-publications.com Some studies also suggest a moderate inhibition of IκBα phosphorylation. ebi.ac.uk

As a consequence of inhibiting IκBα degradation and the subsequent nuclear translocation of NF-κB, 2-Methoxycinnamaldehyde effectively suppresses the transcriptional activity of NF-κB. nih.gov This has been demonstrated through luciferase reporter assays, which measure the activity of the NF-κB promoter. semanticscholar.org The suppression of NF-κB's ability to bind to DNA and initiate the transcription of its target genes is a key outcome of 2-MCA's interaction with this pathway. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) Axis Activation

Recent studies have elucidated the role of 2-Methoxycinnamaldehyde in activating the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) signaling axis. semanticscholar.org NRF2 is a master regulator of the antioxidant response, inducing the expression of various protective genes, including HO-1. frontiersin.orgnih.govnih.gov

In macrophages, 2-MCA has been found to significantly activate the NRF2 pathway. semanticscholar.org This activation is not associated with alterations in conventional LPS-mediated signaling pathways like MAPK, NF-κB, and AP-1. semanticscholar.org The activation of NRF2 by 2-MCA leads to the enhanced expression of autophagy-associated proteins, which in turn helps to modulate inflammatory responses by reducing the production of inflammatory mediators like TNF-α and nitric oxide (NO). semanticscholar.orgnih.gov This NRF2-mediated enhancement of autophagy flux appears to be a crucial mechanism for the anti-inflammatory effects of 2-MCA. nih.gov

NRF2 Stabilization and Antioxidant Response Element (ARE) Binding

Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant genes. nih.govsemanticscholar.org Under normal conditions, NRF2 is bound in the cytoplasm to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com This process keeps the basal expression of NRF2-target genes low. mdpi.com

2-Methoxycinnamaldehyde (2-MCA) has been shown to activate the NRF2 pathway. nih.govnih.gov This activation involves the stabilization of NRF2, allowing it to accumulate in the nucleus. mdpi.com Once in the nucleus, NRF2 dimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. mdpi.comnih.gov This binding initiates the transcription of a wide array of cytoprotective genes. mdpi.com

The activation of the NRF2/ARE pathway by 2-MCA leads to the enhanced production of various antioxidant and phase II detoxifying enzymes. nih.govsemanticscholar.org These enzymes include heme oxygenase-1 (HO-1), NADH quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD1), which collectively work to counteract oxidative damage and maintain cellular redox homeostasis. nih.gov

Modulation of Autophagy Flux via NRF2/HO-1

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Research indicates that 2-Methoxycinnamaldehyde (2-MCA) can modulate autophagy. nih.govnih.gov This modulation is linked to its ability to activate the NRF2/HO-1 signaling axis. nih.gov

Studies have demonstrated that 2-MCA treatment leads to increased expression of autophagy-related proteins, such as LC3 and p62, in an NRF2-dependent manner. nih.govnih.gov The promoter regions of genes for p62 and LC3A/B contain Antioxidant Response Elements (AREs), making their transcription inducible by NRF2 stabilization. nih.gov The stabilized NRF2, induced by 2-MCA, increases the expression of p62. nih.gov In turn, p62 can competitively bind to KEAP1, preventing NRF2 degradation and further amplifying NRF2 activation. nih.gov

Furthermore, 2-MCA has been found to enhance autophagy flux, which is the dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation. nih.govnih.gov This enhanced autophagy contributes to the anti-inflammatory effects of 2-MCA. For instance, in macrophages stimulated with lipopolysaccharide (LPS), 2-MCA-mediated enhancement of autophagy flux leads to a reduction in the production of pro-inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.govnih.gov This effect can be reversed by autophagy inhibitors, confirming the role of autophagy in the anti-inflammatory action of 2-MCA. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (p38, ERK, JNK) Assessment

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are critical signaling cascades that regulate a wide range of cellular processes such as cell proliferation, differentiation, and stress responses. nih.govnih.gov

In the context of 2-Methoxycinnamaldehyde (2-MCA), studies have investigated its effect on the MAPK pathways, particularly in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). In human aortic smooth muscle cells (HASMCs), TNF-α exposure was found to increase the phosphorylation levels of JNK and ERK1/2. spandidos-publications.com However, treatment with 2-MCA did not show a significant impact on the TNF-α-induced activation of the JNK, p38, and ERK signaling pathways. spandidos-publications.com This suggests that the inhibitory effects of 2-MCA on certain cellular processes, such as the expression of matrix metalloproteinase-9 (MMP-9), occur through mechanisms independent of the MAPK signaling pathways. spandidos-publications.com

It is worth noting that cinnamaldehyde (B126680), a related compound, has been shown to inhibit upstream components of the NF-κB signaling pathway, including extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). mdpi.com However, the specific modulatory effects of 2-MCA on the MAPK pathways may vary depending on the cell type and experimental conditions.

Activating Transcription Factor 3 (ATF3) Modulation

Activating Transcription Factor 3 (ATF3) is a stress-inducible transcription factor belonging to the ATF/CREB family. nih.govfrontiersin.org It is considered a central hub in the cellular adaptive-response network and is induced by a variety of stimuli, including cytokines and lipopolysaccharide (LPS). frontiersin.org

Research has shown that 2-Methoxycinnamaldehyde (2-MCA) can modulate the expression of ATF3. nih.govsemanticscholar.org Specifically, in macrophages, the activation of NRF2 by 2-MCA leads to a subsequent increase in the expression of ATF3, particularly under LPS-stimulated conditions. nih.govsemanticscholar.org This suggests that ATF3 is a canonical gene target of NRF2 activity. nih.gov The induction of ATF3 is part of the broader anti-inflammatory and cytoprotective response initiated by 2-MCA through the NRF2 pathway. nih.govmdpi.com ATF3 itself can act as both a transcriptional activator and repressor, and it plays a role in regulating immune responses, cell cycle, and apoptosis. nih.govfrontiersin.org

The modulation of ATF3 by 2-MCA highlights a key molecular mechanism through which this compound exerts its biological effects, connecting the NRF2-mediated antioxidant response to the regulation of other critical cellular processes.

Toll-like Receptor 4 (TLR4) Pathway Inhibition

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that plays a critical role in the innate immune system by recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govcapes.gov.br Activation of TLR4 triggers downstream signaling pathways, leading to the production of inflammatory mediators. nih.govcapes.gov.br

Studies on cinnamaldehyde, a closely related compound to 2-Methoxycinnamaldehyde (2-MCA), have demonstrated its ability to suppress TLR4 activation. mdpi.comnih.gov The inhibitory mechanism involves the disruption of TLR4 receptor oligomerization, a crucial step for signal transduction, rather than targeting the downstream signaling molecules. nih.govcapes.gov.br

While direct evidence for 2-MCA's effect on TLR4 is still emerging, its ability to counteract inflammatory responses induced by LPS suggests a potential role in modulating the TLR4 pathway. nih.govnih.gov For instance, 2-MCA has been shown to reduce the production of TNF-α and NO in LPS-stimulated macrophages. nih.govnih.gov Given that cinnamaldehyde and 2-MCA can both inhibit canonical IL-1β secretion, which is tightly regulated by TLR4 signaling, it is plausible that 2-MCA shares a similar inhibitory effect on the TLR4 pathway. mdpi.com 2-methoxycinnamaldehyde has been identified as a phytochemical that may protect against myocardial injury by alleviating the inflammatory response through various molecular pathways, which can be initiated by TLR activation. frontiersin.org

Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) Pathway Regulation

Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) are pro-inflammatory cytokines that play significant roles in various inflammatory diseases. begellhouse.comnih.govarchivesofmedicalscience.com They can act synergistically to amplify inflammatory responses. nih.govnih.gov

2-Methoxycinnamaldehyde (2-MCA) has been shown to regulate pathways involving these cytokines. In macrophages stimulated with LPS, 2-MCA reduces the production of TNF-α. nih.govsemanticscholar.org Furthermore, in human aortic smooth muscle cells, 2-MCA inhibits the proliferation and migration induced by TNF-α. spandidos-publications.com This suggests that 2-MCA can interfere with TNF-α-mediated cellular responses.

The IL-17 pathway often works in concert with the TNF pathway to drive inflammation. archivesofmedicalscience.commdpi.com IL-17 can activate downstream signaling cascades like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. archivesofmedicalscience.com While direct studies on the effect of 2-MCA on the IL-17 pathway are limited, its known anti-inflammatory properties, including the inhibition of TNF-α, suggest a potential for broader regulation of inflammatory cytokine networks. nih.govfrontiersin.org

Cell Cycle Regulatory Protein Modulation

The cell cycle is a highly regulated process controlled by a series of checkpoints and key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), to ensure proper cell division. genome.jplumenlearning.com Dysregulation of these proteins can lead to uncontrolled cell proliferation. researchgate.net

2-Methoxycinnamaldehyde (2-MCA) has been shown to modulate the expression of several cell cycle regulatory proteins. spandidos-publications.commedchemexpress.com In studies using human aortic smooth muscle cells (HASMCs), treatment with 2-MCA led to a decrease in the levels of cyclin D1, cyclin D3, and CDK6. medchemexpress.com Concurrently, the levels of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27 were found to increase. medchemexpress.com

These findings indicate that 2-MCA can suppress cell proliferation by inducing cell cycle arrest. The downregulation of cyclins and CDKs, which are positive regulators of the cell cycle, and the upregulation of CKIs, which are negative regulators, collectively contribute to halting the progression of the cell cycle. spandidos-publications.comlumenlearning.commedchemexpress.com This modulation of cell cycle regulatory proteins is a key mechanism underlying the anti-proliferative effects of 2-MCA. spandidos-publications.com

Cyclin D1, D3, CDK4, CDK6 Expression Downregulation

2-Methoxycinnamaldehyde has been shown to modulate the expression of critical cell cycle regulators. Research indicates that MCA treatment leads to a reduction in the protein levels of cyclin D1, cyclin D3, and cyclin-dependent kinase 6 (CDK6). medchemexpress.comchemfaces.cn Another study also reported decreased levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4) following treatment with a related compound. nih.gov These proteins form complexes that are essential for the progression of cells through the G1 phase of the cell cycle. nih.govwikipedia.org By downregulating these key components, MCA can effectively halt cell cycle progression. nih.gov

The cyclin D-CDK4/6 complex is pivotal in initiating the phosphorylation of the retinoblastoma protein (pRb). nih.gov This action is a critical step for cells to move from the G1 to the S phase of the cell cycle. wikipedia.org The downregulation of cyclins D1 and D3, along with their partner kinases CDK4 and CDK6, by MCA suggests a significant checkpoint control. medchemexpress.comchemfaces.cn

Table 1: Impact of 2-Methoxycinnamaldehyde on Cell Cycle Regulatory Proteins

Protein Effect of MCA Treatment Reference
Cyclin D1 Downregulation medchemexpress.comchemfaces.cn
Cyclin D3 Downregulation medchemexpress.comchemfaces.cn
CDK4 Downregulation chemfaces.cn
CDK6 Downregulation medchemexpress.comchemfaces.cn

p21 and p27 Cyclin-Dependent Kinase Inhibitor Upregulation

In addition to downregulating cyclins and CDKs, 2-Methoxycinnamaldehyde also upregulates the expression of cyclin-dependent kinase inhibitors (CKIs), specifically p21 and p27. medchemexpress.comchemfaces.cn These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. wikipedia.orgresearchgate.net

The upregulation of p21 and p27 is a crucial mechanism for inducing cell cycle arrest. researchgate.net These inhibitors can bind to a variety of cyclin-CDK complexes, preventing them from phosphorylating their target substrates and thereby halting cell cycle progression, often in the G1 phase. wikipedia.orgresearchgate.net The simultaneous downregulation of growth-promoting cyclins and upregulation of inhibitory proteins like p21 and p27 by MCA creates a robust block on cell proliferation. medchemexpress.comchemfaces.cn This dual action underscores the compound's potent effects on cell cycle control. medchemexpress.comnih.gov

Cellular Metabolic Alterations

2-Methoxycinnamaldehyde significantly impacts cellular metabolism, inducing a state of oxidative stress and altering key metabolic pathways.

Reactive Oxygen Species (ROS) Production

A notable effect of 2-Methoxycinnamaldehyde is the significant increase in the production of reactive oxygen species (ROS) within cells. nih.govnih.govresearchgate.net ROS are highly reactive molecules, including superoxide radicals and hydrogen peroxide, that can cause damage to cellular components such as DNA, proteins, and lipids when present in excess. nih.govwikipedia.org

The accumulation of ROS induced by MCA can disrupt cellular homeostasis and lead to oxidative stress. nih.govnih.gov This oxidative stress is a key factor in the subsequent cellular damage and can contribute to the induction of apoptosis, or programmed cell death. nih.gov Some research also indicates that related compounds like trans-cinnamaldehyde can decrease the production of ROS under certain experimental conditions. researchgate.net

Tricarboxylic Acid (TCA) Cycle Flux Modulation

Metabolomic analysis has revealed that 2-Methoxycinnamaldehyde modulates the flux of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.govresearchgate.net The TCA cycle is a central metabolic hub in the mitochondria responsible for generating energy in the form of ATP and providing precursors for biosynthesis. bevital.nonih.govlongdom.orgnumberanalytics.com

Treatment with MCA leads to an increased metabolic flux through the TCA cycle. nih.govnih.gov This alteration in the TCA cycle can lead to an accumulation of NADH, which in turn contributes to the increased production of ROS. nih.govresearchgate.net This connection highlights a direct link between the metabolic alterations and the induction of oxidative stress by MCA.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Upregulation

In conjunction with the changes in the TCA cycle, 2-Methoxycinnamaldehyde also causes an upregulation of the pentose phosphate pathway (PPP). nih.govnih.govresearchgate.net The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is a major source of NADPH, which is essential for antioxidant defense and reductive biosynthesis. numberanalytics.comcam.ac.uk It also produces pentose sugars necessary for nucleotide synthesis. numberanalytics.comcam.ac.uk

The upregulation of the PPP in response to MCA treatment is likely a cellular response to the increased oxidative stress. nih.gov The increased production of NADPH via the PPP is an attempt by the cell to counteract the damaging effects of the high ROS levels. cam.ac.uk This metabolic reprogramming demonstrates the cell's attempt to adapt to the stressful conditions induced by MCA. nih.govnih.gov

Table 2: Metabolic Effects of 2-Methoxycinnamaldehyde

Metabolic Process Effect of MCA Treatment Consequence Reference
ROS Production Increased Oxidative stress, cellular damage nih.govnih.govresearchgate.net
TCA Cycle Flux Increased NADH accumulation, increased ROS nih.govnih.govresearchgate.net
Pentose Phosphate Pathway Upregulation Increased NADPH production (antioxidant response) nih.govnih.govresearchgate.net

Cell Membrane and Wall Integrity Disruption

2-Methoxycinnamaldehyde has been observed to cause significant damage to the structural integrity of both the cell membrane and the cell wall in bacteria. nih.govnih.gov Electron microscopy studies have revealed that treatment with MCA leads to severe morphological changes. nih.govnih.gov

In bacteria, the cell surfaces, which are normally smooth and intact, become corrugated and shriveled after exposure to MCA. nih.gov This damage results in increased permeability of the cell membrane, leading to the leakage of intracellular contents such as DNA and RNA. nih.govnih.gov The disruption of the cell membrane and wall is a critical aspect of the compound's mechanism of action, contributing to the inhibition of cell proliferation and ultimately leading to cell death. nih.govmdpi.comresearchgate.net

Leakage of Intracellular Contents

2-Methoxycinnamaldehyde (MCA) demonstrates a significant antibacterial effect by compromising the integrity of bacterial cell membranes, leading to the leakage of essential intracellular components. nih.gov Studies on methicillin-resistant Staphylococcus epidermidis (MRSE) have shown that treatment with MCA increases the permeability of the bacterial cell membrane. nih.gov This disruption results in the dose-dependent leakage of genetic material, specifically DNA and RNA, from the bacterial cells. nih.gov

Further investigations using transmission electron microscopy (TEM) on MRSE treated with MCA revealed clear evidence of cell membrane damage and subsequent cytoplasm leakage. nih.gov This was characterized by a visible reduction in intracellular contents and the appearance of distinct cytoplasmic zones within the treated bacteria. nih.gov Similarly, research on Salmonella enteritidis has indicated that MCA can cause an increase in cell membrane permeability, resulting in the leakage of intracellular proteins and nucleic acids. researchgate.net The primary mechanism is the disruption of the bacterial membrane, which leads to bacterial lysis and the release of its internal contents, ultimately causing cell death. mdpi.com

Bacterial StrainObserved EffectLeaked ContentsSource
Methicillin-resistant Staphylococcus epidermidis (MRSE)Increased cell permeability and membrane damageDNA, RNA, Cytoplasm nih.gov
Salmonella enteritidisIncreased cell membrane permeabilityProtein, Nucleic Acids researchgate.net
General BacteriaDisruption of the cell membraneCellular Contents

Morphological Changes in Bacterial Cells

Treatment with 2-Methoxycinnamaldehyde induces significant and severe morphological alterations in bacterial cells. nih.gov Electron microscopy studies provide visual evidence of these changes. In the case of MRSE, scanning electron microscopy (SEM) revealed that MCA treatment caused the cell surfaces, which are normally smooth and intact, to become corrugated and shriveled. nih.gov

Transmission electron microscopy (TEM) analysis further confirmed these ultrastructural damages, showing that MCA-treated bacteria experienced cell membrane damage and leakage of their cytoplasm. nih.gov Similarly, when Salmonella enteritidis was exposed to the compound, its cell morphology was severely damaged. researchgate.net These morphological changes are a direct consequence of the compound's interaction with and disruption of the bacterial cell wall and membrane, indicating its potent antibacterial activity. nih.govresearchgate.net

Bacterial StrainMicroscopy MethodObserved Morphological ChangesSource
Methicillin-resistant Staphylococcus epidermidis (MRSE)SEMSlightly corrugated and shriveled cell surface nih.gov
Methicillin-resistant Staphylococcus epidermidis (MRSE)TEMCell membrane damage, reduced intracellular contents nih.gov
Salmonella enteritidisNot SpecifiedSeverely damaged cell morphology researchgate.net

Protein Interaction and Reactivity

Reactivity with Amino Acid Residues (Schiff Base Formation, Michael Addition)

2-Methoxycinnamaldehyde, as a derivative of cinnamaldehyde, possesses an α,β-unsaturated aldehyde structure. This functional group makes it electrophilic and capable of reacting with nucleophilic amino acid residues in proteins. tandfonline.com The reactivity is primarily governed by two mechanisms: Schiff base formation and Michael addition. tandfonline.comnih.gov

Schiff Base Formation: The carbonyl group of the aldehyde can react with the primary amino groups of amino acid residues, such as the ε-amino group of lysine (B10760008) or the N-terminal amino group of a protein, to form a Schiff base (an imine). tandfonline.comnih.gov

Michael Addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack. The sulfhydryl group of cysteine is a particularly potent nucleophile for this type of reaction, though the side chains of histidine and lysine can also participate. tandfonline.comnih.gov

While cinnamaldehyde is known for its high reactivity with amino acid residues, the introduction of a methoxy (B1213986) group, as in 2-methoxycinnamaldehyde, can alter the electron density of the molecule and potentially modify its affinity for these nucleophiles. tandfonline.com This alteration in chemical structure is hypothesized to affect its biological activity. tandfonline.com Generally, for α,β-unsaturated aldehydes, cysteine is the most reactive residue, readily forming adducts via Michael addition. nih.gov

Transient Receptor Potential Channel Ankyrin 1 (TRPA1) Interaction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel involved in chemosensory pathways. Cinnamaldehyde is a potent activator of TRPA1. tandfonline.comnih.govresearchgate.net This interaction is believed to occur through covalent modification of cysteine or lysine residues within the N-terminus of the channel. tandfonline.com

However, studies have shown that 2-methoxycinnamaldehyde has a significantly reduced ability to activate the TRPA1 channel compared to its parent compound, cinnamaldehyde. tandfonline.comnih.gov The introduction of the methoxy group on the phenyl ring diminishes the compound's agonistic activity towards TRPA1. nih.gov Consequently, 2-methoxycinnamaldehyde is less effective at inducing TRPA1-mediated responses, such as serotonin (B10506) release in human intestinal cell models. tandfonline.comnih.govresearchgate.netacs.org This suggests that the structural and electronic properties of the cinnamaldehyde molecule are finely tuned for TRPA1 activation, and the addition of a methoxy group interferes with this interaction. tandfonline.comnih.gov

CompoundTRPA1 InteractionEffect on Serotonin ReleaseSource
CinnamaldehydePotent activatorStrongly induces release tandfonline.comresearchgate.net
2-MethoxycinnamaldehydeLargely reduced activation/affinityLargely reduced potential tandfonline.comnih.gov

Pharmacological and Biological Activities

Anticancer and Antiproliferative Activities

2-Methoxycinnamaldehyde (B72128) has demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and the targeting of key enzymes involved in cell proliferation.

Research on human lung adenocarcinoma A549 cells has shown that 2-MCA suppresses cell proliferation and induces apoptosis. nih.gov This is achieved through several mechanisms, including the upregulation of pro-apoptotic genes like Bax and Bak, and the downregulation of anti-apoptotic genes such as Bcl-2 and Bcl-XL. nih.gov The compound also causes a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and -9, all of which are hallmarks of apoptosis. nih.gov Furthermore, 2-MCA has been found to inhibit the activity of both topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells. nih.gov It also suppresses the nuclear transcription factor NF-κB and induces lysosomal vacuolation. nih.gov

Table 1: Effects of 2-Methoxycinnamaldehyde on Human Lung Adenocarcinoma (A549) Cells
ActivityMechanismReference
AntiproliferativeSuppression of cell growth. nih.gov
Apoptosis InductionUpregulation of Bax and Bak; Downregulation of Bcl-2 and Bcl-XL; Mitochondrial membrane potential loss; Cytochrome c release; Activation of caspase-3 and -9. nih.gov
Enzyme InhibitionSuppression of topoisomerase I and II activities. nih.gov
Transcription Factor ModulationSuppression of nuclear factor-κB (NF-κB). nih.gov

In studies involving human lung squamous cell carcinoma NCI-H520 cells, 2-MCA has been shown to inhibit proliferation and induce apoptosis. nih.gov The apoptotic process is characterized by a loss of mitochondrial membrane potential and the activation of both caspase-3 and caspase-9. nih.gov Additionally, 2-MCA induces lysosomal vacuolation, leading to an elevated volume of acidic compartments and cytotoxicity. nih.gov A key aspect of its anticancer activity in these cells is the inhibition of both topoisomerase I and II activities. nih.gov In vivo studies using a nude mice model have also confirmed the antiproliferative effects of 2-MCA, demonstrating a reduction in tumor size. nih.gov

Table 2: Effects of 2-Methoxycinnamaldehyde on Human Lung Squamous Cell Carcinoma (NCI-H520) Cells
ActivityMechanismReference
AntiproliferativeInhibition of cell proliferation. nih.gov
Apoptosis InductionMitochondrial membrane potential loss; Activation of caspase-3 and -9. nih.gov
Cellular StressInduction of lysosomal vacuolation and cytotoxicity. nih.gov
Enzyme InhibitionInhibition of topoisomerase I and II activities. nih.gov

2-Methoxycinnamaldehyde has demonstrated an antiproliferative effect on human colorectal adenocarcinoma COLO 205 cells. nih.govnih.gov The compound inhibits cell proliferation and induces apoptosis, which is evidenced by the loss of mitochondrial membrane potential and the activation of caspase-3 and -9. nih.govnih.gov Flow cytometry analysis has shown an increase in annexin V-positive/PI-positive cells, confirming the apoptotic effect. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, have also been observed. nih.gov Similar to its effects on lung cancer cells, 2-MCA inhibits both topoisomerase I and II activities in colorectal cancer cells. nih.govnih.gov The compound was also found to induce lysosomal vacuolation and cytotoxicity. nih.gov

Table 3: Effects of 2-Methoxycinnamaldehyde on Human Colorectal Adenocarcinoma (COLO 205) Cells
ActivityMechanismReference
AntiproliferativeSuppression of cell growth in a dose- and time-dependent fashion. nih.gov
Apoptosis InductionMitochondrial membrane potential loss; Activation of caspase-3 and -9; Increase of annexin V+/PI+ cells. nih.govnih.gov
Enzyme InhibitionInhibition of topoisomerase I and II activities. nih.govnih.gov
CytotoxicityInduction of lysosomal vacuolation and cytotoxicity. nih.gov

Anti-inflammatory Effects

Beyond its anticancer properties, 2-Methoxycinnamaldehyde exhibits anti-inflammatory activities through the modulation of key inflammatory mediators.

2-Methoxycinnamaldehyde has been shown to possess anti-inflammatory properties by reducing the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). In studies involving lipopolysaccharide (LPS)-stimulated macrophages, 2-MCA was found to decrease the secretion of TNF-α. This effect is linked to the activation of the NRF2 pathway, which in turn enhances autophagy flux, thereby modulating excessive inflammation. Furthermore, 2-MCA has been observed to inhibit TNF-α-induced proliferation and migration of human aortic smooth muscle cells.

Attenuation of Inflammatory Responses in Macrophages

2-Methoxycinnamaldehyde (2-MCA) has demonstrated significant anti-inflammatory effects by modulating the response of macrophages, key cells in the immune system. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, 2-MCA was found to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). sigmaaldrich.com The underlying mechanism for this anti-inflammatory action involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. sigmaaldrich.com

Activation of NRF2 by 2-MCA leads to an enhancement of autophagy flux in macrophages. sigmaaldrich.com Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its enhancement can help to diminish excessive inflammation. sigmaaldrich.com Specifically, 2-MCA treatment increases the expression of autophagy-associated proteins like LC3 and P62. sigmaaldrich.com The reduction in TNF-α and nitric oxide synthase 2 (NOS2) expression by 2-MCA was reversed when autophagy inhibitors were used, confirming the crucial role of autophagy in its anti-inflammatory effects. sigmaaldrich.com By activating the NRF2 pathway and subsequently enhancing autophagy, 2-MCA effectively reduces macrophage-mediated inflammation. sigmaaldrich.com

Key Anti-inflammatory Effects of 2-Methoxycinnamaldehyde in Macrophages
Mediator/PathwayEffect of 2-MethoxycinnamaldehydeReference
TNF-α ProductionReduced sigmaaldrich.com
Nitric Oxide (NO) ProductionReduced sigmaaldrich.com
NRF2 PathwayActivated sigmaaldrich.com
Autophagy FluxEnhanced sigmaaldrich.com

Reduction of Brain Edema and Injuries

Research has indicated that 2-Methoxycinnamaldehyde may have a neuroprotective role by reducing brain edema and injuries. frontiersin.org Studies have shown that 2-MCA can achieve these effects by downregulating the expression of specific receptors and signaling molecules involved in the inflammatory cascade within the brain. frontiersin.org In particular, 2-MCA has been found to reduce the expression of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), both of which are pivotal in initiating and propagating inflammatory responses in the central nervous system. frontiersin.org

Furthermore, the administration of 2-MCA has been associated with a decrease in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the context of brain injury. frontiersin.org By inhibiting these key inflammatory mediators, 2-MCA helps to mitigate the secondary damage that often follows a primary brain injury, which includes the development of brain edema. The related compound, cinnamaldehyde (B126680), has also been shown to suppress inflammation and reduce brain edema and infarct volume in models of cerebral ischemia. nih.govresearchgate.net

Amelioration of Ankylosing Spondylitis

While direct clinical studies on the effect of 2-Methoxycinnamaldehyde on ankylosing spondylitis are in early stages, preliminary research and its known anti-inflammatory properties suggest a potential therapeutic role. A study exploring the mechanisms of Cinnamomi ramulus, a natural source of 2-MCA, indicated its potential against ankylosing spondylitis through its anti-inflammatory effects.

The broader anti-inflammatory and immunomodulatory activities of cinnamaldehydes are well-documented in the context of other inflammatory autoimmune diseases like rheumatoid arthritis, which shares pathological similarities with ankylosing spondylitis. For instance, cinnamaldehyde has been shown to ameliorate arthritis in animal models by suppressing the production of pro-inflammatory cytokines and modulating key signaling pathways like NF-κB. It has also been observed to reduce the expression of inflammatory mediators such as TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2) in inflamed joint tissues. Given these mechanisms, it is plausible that 2-Methoxycinnamaldehyde could exert similar beneficial effects in ankylosing spondylitis by targeting the underlying inflammatory processes.

Antibacterial Activities

2-Methoxycinnamaldehyde has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Its mechanisms of action are multifaceted, primarily involving the disruption of bacterial cell structures and vital cellular processes.

Activity Against Methicillin-Resistant Staphylococcus epidermidis (MRSE)

2-Methoxycinnamaldehyde has shown significant antibacterial activity against Methicillin-Resistant Staphylococcus epidermidis (MRSE), a pathogen known for causing difficult-to-treat infections. nih.govmdpi.comnih.gov Studies have demonstrated that 2-MCA can inhibit both the proliferation and biofilm formation of MRSE. nih.govmdpi.comnih.gov Biofilms are communities of bacteria encased in a protective matrix, which makes them notoriously resistant to antibiotics.

The mechanism of action of 2-MCA against MRSE involves causing morphological damage to the bacterial cells. nih.govmdpi.comnih.gov Scanning and transmission electron microscopy have revealed that treatment with 2-MCA leads to a shriveled and corrugated cell surface. nih.gov This structural damage results in increased permeability of the cell membrane, leading to the leakage of essential intracellular components such as DNA and RNA. nih.govmdpi.comnih.gov Furthermore, 2-MCA has been found to significantly increase the production of reactive oxygen species (ROS) in MRSE, which contributes to cellular damage and ultimately, bacterial cell death. nih.govnih.gov

Antibacterial Effects of 2-Methoxycinnamaldehyde against MRSE
ActivityObserved EffectReference
Inhibition of ProliferationDose-dependent inhibition of MRSE growth nih.gov
Inhibition of Biofilm FormationSignificant reduction in biofilm formation nih.govmdpi.com
Morphological ChangesCorrugated and shriveled cell surface nih.gov
Increased Cell PermeabilityLeakage of DNA and RNA nih.govmdpi.com
Increased Reactive Oxygen Species (ROS)Significant increase in ROS production nih.gov

Activity Against Salmonella enteritidis

2-Methoxycinnamaldehyde has been identified as having the potential to inhibit the growth and pathogenic capabilities of Salmonella enteritidis. While the precise mechanisms of 2-MCA are still under investigation, studies on the closely related compound, cinnamaldehyde, provide significant insights into its likely mode of action.

Research on cinnamaldehyde has shown that it can disrupt the integrity of the bacterial cell wall and inhibit its synthesis, which is a critical component for bacterial survival. nih.gov Another key mechanism is the inhibition of Salmonella Pathogenicity Island 1 (SPI-1), a genetic locus that encodes proteins essential for the invasion of host cells. mdpi.com By downregulating SPI-1, cinnamaldehyde can reduce the bacterium's ability to cause infection. mdpi.com Furthermore, cinnamaldehyde has been found to inhibit the function of Type I fimbriae, which are hair-like appendages on the bacterial surface that mediate adhesion to host cells, a crucial first step in the infection process. nih.gov Given the structural similarities, it is probable that 2-Methoxycinnamaldehyde employs similar strategies to combat Salmonella enteritidis.

Activity Against Escherichia coli and Coliform Bacteria

Studies have shown that 2-Methoxycinnamaldehyde exhibits a specific antibacterial effect against Escherichia coli and other coliform bacteria. tandfonline.com The primary mechanism of action is believed to be the alteration of the function of proteins associated with the bacterial cell membrane. tandfonline.com This disruption appears to occur mainly at the cell surface. tandfonline.com

The ability of aldehyde compounds like 2-MCA to penetrate the outer layer of bacterial cells and cause significant disruption to the lipid portion of the plasma membrane is thought to be a key factor in their antibacterial efficacy. This perturbation of the membrane can lead to a loss of cellular integrity and function, ultimately resulting in bacterial death.

Anti-atherosclerotic Potential

2-Methoxycinnamaldehyde (2-MCA) has demonstrated significant potential as an anti-atherosclerotic agent through its targeted effects on key cellular processes involved in the development of atherosclerosis.

A crucial event in the progression of atherosclerosis is the abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) spandidos-publications.comnih.gov. Research has shown that 2-Methoxycinnamaldehyde can inhibit these processes. In studies involving human aortic smooth muscle cells (HASMCs), 2-MCA was found to suppress tumor necrosis factor-α (TNF-α)-induced cell proliferation spandidos-publications.comnih.gov. This inhibitory effect is achieved by reducing the levels of key cell cycle proteins, including cyclin D1, cyclin D3, CDK4, and CDK6, while simultaneously increasing the levels of cyclin-dependent kinase inhibitors p21 and p27 spandidos-publications.comnih.gov.

Furthermore, 2-MCA has been observed to decrease the secretion of matrix metalloproteinase-9 (MMP-9) by inhibiting its transcription spandidos-publications.comnih.gov. The mechanism of action for these effects appears to be through the NF-κB signaling pathway, as 2-MCA was shown to potently inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB spandidos-publications.comnih.gov. Cinnamic aldehyde, a related compound, has also been shown to inhibit VSMC proliferation and neointimal hyperplasia in diabetic rat models by activating the Nrf2 pathway, which enhances antioxidant defenses nih.gov.

The table below summarizes the effects of 2-Methoxycinnamaldehyde on key molecules involved in vascular smooth muscle cell proliferation.

Target MoleculeEffect of 2-MethoxycinnamaldehydeReference
Cyclin D1Reduction spandidos-publications.comnih.gov
Cyclin D3Reduction spandidos-publications.comnih.gov
CDK4Reduction spandidos-publications.comnih.gov
CDK6Reduction spandidos-publications.comnih.gov
p21Increase spandidos-publications.comnih.gov
p27Increase spandidos-publications.comnih.gov
MMP-9Reduction in secretion and transcription spandidos-publications.comnih.gov
NF-κBInhibition of nuclear translocation spandidos-publications.comnih.gov

Platelet-derived growth factor (PDGF) is a potent chemoattractant that plays a significant role in the progression of atherosclerosis by inducing the proliferation and migration of VSMCs spandidos-publications.comunc.edu. Studies have demonstrated that 2-Methoxycinnamaldehyde effectively inhibits the migration of human aortic smooth muscle cells (HASMCs) induced by PDGF spandidos-publications.comnih.govglpbio.com. This inhibitory action on PDGF-induced migration further underscores the anti-atherosclerotic potential of 2-MCA spandidos-publications.com.

Antioxidant Properties

2-Methoxycinnamaldehyde has been reported to possess antioxidant properties nih.govnih.govnih.gov. These properties are, in part, attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway nih.gov. NRF2 is a key transcription factor that regulates the expression of antioxidant genes, which protect cells against oxidative damage nih.gov. By activating NRF2, 2-MCA can enhance the production of various antioxidant enzymes, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including atherosclerosis nih.govnih.gov.

Immunomodulatory Activities

2-Methoxycinnamaldehyde has been identified as having immunomodulatory properties nih.govnih.gov. It has been shown to act as an inhibitor of NF-κB, a crucial transcription factor in the immune response nih.gov. Specifically, both trans-cinnamaldehyde and 2-MCA were found to inhibit lipopolysaccharide (LPS)-induced DNA binding and transcriptional activity of NF-κB nih.gov. The IC50 value for 2-MCA's inhibition of NF-κB transcriptional activity was reported to be 31 μM nih.gov. By modulating the NF-κB pathway, 2-MCA can influence inflammatory responses within the immune system nih.govresearchgate.net.

Anti-osteoclastogenesis and Anti-angiogenesis Activities

Research has indicated that 2-Methoxycinnamaldehyde exhibits both anti-osteoclastogenesis and anti-angiogenesis activities nih.gov. Its anti-angiogenic properties have been demonstrated through its ability to inhibit tumor angiogenesis nih.gov. This is achieved by suppressing the activation of Tie2, a receptor tyrosine kinase expressed in endothelial cells that plays a critical role in both sprouting angiogenesis and the maturation of blood vessels nih.gov. By inhibiting Tie2, 2-MCA can disrupt the formation of new blood vessels, a process vital for tumor growth and other pathological conditions nih.gov.

Anti-aggregation Activities

2-Methoxycinnamaldehyde has been shown to possess significant anti-platelet aggregation activities nih.govnih.govresearchgate.net. In a study comparing its effects to acetylsalicylic acid (ASA), 2-MCA demonstrated potent inhibitory effects on platelet aggregation induced by various agents.

The table below details the 50% inhibitory concentrations (IC₅₀) of 2-Methoxycinnamaldehyde against different inducers of platelet aggregation.

Inducing Agent2-Methoxycinnamaldehyde IC₅₀ (μM)Acetylsalicylic Acid (ASA) IC₅₀ (μM)Reference
Arachidonic Acid (AA)16.960.3 nih.gov
U46619 (Thromboxane A₂ mimic)14.6321 nih.gov
Epinephrine15.350.0 nih.gov

These findings indicate that 2-Methoxycinnamaldehyde is a more potent inhibitor of platelet aggregation induced by these agents than acetylsalicylic acid nih.gov.

Anti-diabetic Properties

While direct and extensive research on the anti-diabetic mechanisms of 2-Methoxycinnamaldehyde is still developing, preliminary evidence suggests its potential in managing diabetes-related pathways. Its therapeutic effects are thought to be linked to its recognized anti-inflammatory and antioxidant properties.

One of the key mechanisms through which 2-MCA may exert its anti-diabetic effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Chronic inflammation is a well-established contributor to the development and progression of type 2 diabetes, and NF-κB is a crucial protein complex that governs the inflammatory response. By acting as an NF-κB inhibitor, 2-MCA can potentially mitigate the inflammatory processes that lead to insulin resistance and damage to pancreatic β-cells, the cells responsible for producing insulin.

Furthermore, 2-MCA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key regulator of the cellular antioxidant response, protecting cells from the damaging effects of oxidative stress. Oxidative stress is another significant factor in the pathology of diabetes, contributing to β-cell dysfunction and insulin resistance. By activating Nrf2, 2-MCA may enhance the body's natural defense mechanisms against the oxidative damage associated with high blood sugar levels.

While these anti-inflammatory and antioxidant activities provide a strong theoretical basis for the anti-diabetic potential of 2-MCA, further in-depth studies are required to elucidate its direct impact on critical diabetic markers such as glucose uptake in cells, insulin sensitivity, and the activity of key enzymes involved in glucose metabolism.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows it to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. Therefore, the inhibition of urease is a significant therapeutic target.

Research into the chemical constituents of the Cinnamomum genus has revealed the potential for its compounds to act as urease inhibitors. While specific studies focusing solely on the urease inhibitory activity of 2-Methoxycinnamaldehyde are limited, the broader investigation of Cinnamomum extracts provides a foundation for its potential in this area. Studies have identified other compounds within this genus, such as camphene and cuminaldehyde, as having urease inhibitory effects.

The proposed mechanism for urease inhibition by compounds from the Cinnamomum genus involves the binding of these molecules to the active site of the urease enzyme, thereby preventing it from breaking down urea. This action would neutralize the protective mechanism of H. pylori, making it more susceptible to the acidic environment of the stomach.

Although a specific half-maximal inhibitory concentration (IC50) value for 2-Methoxycinnamaldehyde against urease has not been prominently reported in the currently available scientific literature, the established activity of related compounds from the same plant genus suggests that 2-MCA is a promising candidate for further investigation as a urease inhibitor. Future research is necessary to quantify its specific inhibitory potency and to understand its precise mode of action against the urease enzyme.

Structure Activity Relationship Sar Studies

Comparison with Cinnamaldehyde (B126680) and other Analogues

Alterations to the chemical structure of cinnamaldehyde, such as changing the functional group, substituting the phenyl ring, or saturating the α,β-unsaturated bond, can modify its electron density and create steric hindrance, thereby affecting its biological activity. tandfonline.com The aldehyde moiety is considered crucial for the antimicrobial properties of cinnamaldehyde. tandfonline.com

In terms of anti-inflammatory activity, both trans-cinnamaldehyde and 2-methoxycinnamaldehyde (B72128) have been identified as inhibitors of NF-κB, a key regulator of inflammatory responses. nih.gov In one study, 2-methoxycinnamaldehyde exhibited a slightly lower IC₅₀ value (31 µM) for NF-κB inhibition compared to trans-cinnamaldehyde (43 µM), suggesting a modest increase in potency with the addition of a methoxy (B1213986) group at the ortho position. nih.gov

Research on the inhibition of NLRP3 inflammasome-mediated IL-1β secretion showed that cinnamaldehyde and 2-methoxycinnamaldehyde were effective, while analogues lacking the aldehyde group, such as cinnamic acid, cinnamyl alcohol, and cinnamyl acetate, showed no inhibitory activity. mdpi.com This highlights the essential role of the propenal group in this specific anti-inflammatory pathway. mdpi.com

In the context of antimicrobial activity against various bacteria, cinnamaldehyde generally shows higher potency than many of its derivatives. ugent.beresearchgate.net For instance, one study found cinnamaldehyde to have the second-highest antimicrobial activity after 4-nitrocinnamaldehyde (B167888), followed by 4-methoxycinnamaldehyde (B120730) and then 2-methoxycinnamaldehyde. tandfonline.comresearchgate.net However, 2-methoxycinnamaldehyde has demonstrated notable antibiofilm activity against Candida albicans. nih.gov

The α,β-unsaturated carbonyl group present in cinnamaldehyde and its analogues is a key pharmacophore, acting as a Michael acceptor that can react with nucleophiles like the thiol groups of cysteine residues in proteins. researchgate.netresearchgate.net This reactivity is believed to be a significant contributor to their biological effects. researchgate.netmdpi.com

Table 1: Comparison of IC₅₀ Values for NF-κB Inhibition

Compound IC₅₀ (µM) Source
2-Methoxycinnamaldehyde 31 nih.gov
trans-Cinnamaldehyde 43 nih.gov
Caffeic acid phenethyl ester (CAPE) 2 nih.gov

Impact of Substituent Position on Biological Activity

The position of substituents on the phenyl ring of cinnamaldehyde derivatives significantly influences their biological activity. Studies have shown that substituents in the para (4-position) often lead to greater potency compared to those in the ortho (2-position) or meta (3-position). tandfonline.comugent.benih.gov

For example, in terms of antibacterial activity against coliforms, 4-methoxycinnamaldehyde was found to be more effective than 2-methoxycinnamaldehyde. tandfonline.comugent.be Similarly, 4-nitrocinnamaldehyde demonstrated dramatically higher genotoxicity and antimicrobial activity compared to its ortho and meta isomers. tandfonline.com This trend is also observed in other cinnamaldehyde derivatives, where a nitro group at the C-4 position enhanced both antibacterial and antifungal activity. nih.gov

In the context of farnesyl protein transferase (FPTase) inhibition, an interesting contrast is observed. Ortho-substituted cinnamaldehydes, including 2-hydroxycinnamaldehyde (B114546), showed higher inhibitory activity than their meta and para-substituted counterparts. koreascience.kr Specifically, 2-chlorocinnamaldehyde (B166138) was the most potent among the tested derivatives. koreascience.kr This suggests that for certain biological targets, substitution at the ortho position is more favorable.

The type of substituent also plays a crucial role. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the antimicrobial and quorum sensing inhibitory activities of cinnamaldehyde analogues. researchgate.netnih.gov

Table 2: Relative Antimicrobial Activity Ranking of Cinnamaldehyde Analogues

Rank Compound Source
1 4-Nitrocinnamaldehyde tandfonline.comresearchgate.net
2 Cinnamaldehyde tandfonline.comresearchgate.net
3 4-Methoxycinnamaldehyde tandfonline.comresearchgate.net
4 2-Methoxycinnamaldehyde tandfonline.comresearchgate.net
5 Hydrocinnamaldehyde tandfonline.comresearchgate.net

Electrophilicity and Biological Activity Correlation

The biological activity of cinnamaldehyde and its derivatives is strongly correlated with their electrophilic nature. tandfonline.commdpi.com The cinnamoyl moiety, particularly the α,β-unsaturated carbonyl group, acts as an electrophile, making it reactive towards nucleophilic residues in biological macromolecules like proteins and enzymes. researchgate.netmdpi.com

This reactivity allows these compounds to form covalent adducts with their biological targets, often through a Michael-type addition reaction. researchgate.netresearchgate.net The electrophilic β-carbon of the unsaturated double bond is susceptible to nucleophilic attack, leading to the formation of a conjugate that can alter the protein's function. researchgate.netmdpi.com This mechanism is thought to be responsible for many of the observed biological effects, including antimicrobial and anti-inflammatory activities. mdpi.comresearchgate.net

The presence of electron-withdrawing substituents on the phenyl ring can increase the electrophilicity of the α,β-unsaturated system, thereby enhancing biological activity. researchgate.netnih.gov This is consistent with the observation that analogues with electron-withdrawing groups often exhibit greater potency. researchgate.net Conversely, modifications that reduce the electrophilic character, such as the conversion of the aldehyde group to a carboxylic acid, tend to result in less active compounds. researchgate.net The ability of these compounds to act as Michael acceptors is a critical determinant of their biological function. researchgate.netresearchgate.net

Preclinical and in Vivo Investigations

Xenograft Tumor Models

2-Methoxycinnamaldehyde (B72128) has demonstrated notable antitumor effects across various human cancer cell lines in xenograft mouse models. Research indicates that 2-MCA can inhibit tumor growth and induce apoptosis in tumor cells. medchemexpress.com

In a mouse xenograft model using human lung squamous cell carcinoma NCI-H520 cells, intratumoral administration of 2-MCA resulted in the inhibition of tumor growth. medchemexpress.com The compound was found to induce apoptosis, characterized by nuclear condensation and fragmentation. medchemexpress.com Mechanistically, 2-MCA affects cell cycle regulatory proteins, leading to a decrease in cyclin D1, cyclin D3, and CDK6, and an increase in p21 and p27 levels. medchemexpress.com

Studies on hepatocellular carcinoma (HCC) have also yielded promising results. In a nude mouse model with Hep 3B cells, 2-MCA showed a growth-inhibitory effect. nih.gov Its mechanism involves the suppression of proliferation and the induction of apoptosis. This is evidenced by the upregulation of pro-apoptotic genes (Bax, Bak) and downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL), loss of mitochondrial membrane potential, and activation of caspases 3 and 9. nih.gov Furthermore, 2-MCA was found to suppress the nuclear transcription factor NF-κB and inhibit the activities of both topoisomerase I and II. nih.gov Similar antiproliferative effects and mechanisms, including the inhibition of topoisomerase I and II, were observed in models using human colorectal adenocarcinoma COLO 205 cells. researchgate.net The growth-inhibiting effect of 2-MCA was also noted in an A549 lung cancer xenograft model. mdpi.com

Xenograft Model Cell Line Key Findings Reported Mechanisms of Action
MouseNCI-H520 (Lung Squamous Cell Carcinoma)Inhibited tumor growth, induced apoptosis. medchemexpress.comDecreased cyclin D1, D3, CDK6; Increased p21, p27. medchemexpress.com
Nude MouseHep 3B (Hepatocellular Carcinoma)Inhibited tumor growth, induced apoptosis. nih.govDownregulated NF-κB, COX-2, PGE2; Inhibited Topoisomerase I & II. nih.gov
Nude MouseCOLO 205 (Colorectal Adenocarcinoma)Reduced tumor burden. researchgate.netInduced apoptosis; Inhibited Topoisomerase I & II. researchgate.net
Nude MouseA549 (Lung Adenocarcinoma)Inhibited tumor growth. mdpi.comDownregulated NF-κB; Induced apoptosis; Inhibited Topoisomerase I & II. mdpi.com

Hepatic Ischemia-Reperfusion Injury Models

The protective effects of 2-Methoxycinnamaldehyde have been investigated in rat models of warm hepatic ischemia-reperfusion injury (IRI), a significant cause of liver failure. mums.ac.irnih.govcivilica.com Studies show that intra-portal administration of 2-MCA before reperfusion can attenuate the pathological changes associated with IRI. mums.ac.irnih.gov

In a rat model subjected to 60 minutes of ischemia followed by 120 minutes of reperfusion, the group treated with 2-MCA showed significant improvements compared to the untreated IRI group. mums.ac.irnih.gov Histological examination revealed that 2-MCA administration reduced cell death, degenerative changes, sinusoidal dilatation, congestion, hemorrhage, and inflammatory cell infiltration. mums.ac.irnih.govcivilica.com

Biochemically, hepatic IRI leads to a significant increase in serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as well as inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mums.ac.irnih.gov Administration of 2-MCA was found to significantly reduce the levels of these markers. mums.ac.irnih.gov The compound also decreased hepatic malondialdehyde, an indicator of oxidative stress. nih.gov The protective mechanism of 2-MCA in this context is attributed to its anti-inflammatory and anti-apoptotic properties, evidenced by a considerable decrease in caspase-3 positive cells and reduced nuclear factor κB (NF-κB) activity. mums.ac.ircivilica.com

Parameter Effect of Ischemia-Reperfusion (IR) Injury Effect of 2-MCA Treatment in IR Model
Histopathology Cell death, degenerative changes, congestion, hemorrhage, inflammatory infiltration. nih.govAttenuated pathological changes. nih.gov
Serum ALT & AST Significantly increased. nih.govSignificantly reduced. nih.gov
Serum TNF-α & IL-6 Significantly increased. nih.govSignificantly reduced. nih.gov
Hepatic Malondialdehyde Significantly increased. nih.govSignificantly reduced. nih.gov
Caspase-3 Expression Increased. mums.ac.irConsiderably decreased. mums.ac.ir
NF-κB Activity Increased. mums.ac.irConsiderably decreased. mums.ac.ir

Myocardial Ischemia and Reperfusion Injury Models

2-Methoxycinnamaldehyde has been shown to confer protection against myocardial ischemia/reperfusion (I/R) injury in rat models. nih.govscispace.com The mechanism is linked to the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties. nih.gov

In a study where rats underwent 30 minutes of coronary artery occlusion followed by 24 hours of reperfusion, intravenous administration of 2-MCA before reperfusion significantly improved myocardial function. nih.gov This was demonstrated by increased values of the first derivative of left ventricular pressure (±dp/dt) and a decrease in infarct size. nih.gov

The protective effects were associated with a reduction in the expression of high mobility group box 1 (HMGB1), an inflammatory mediator, and vascular cell adhesion molecule-1 (VCAM-1) in the myocardium. nih.gov Furthermore, 2-MCA treatment led to reduced neutrophil infiltration, increased superoxide (B77818) dismutase (SOD) activity in ischemic tissues, and lower serum levels of cardiac troponin I (cTnI), a marker of cardiac injury. nih.gov The induction of HO-1 by 2-MCA was confirmed to be a key mechanism, as it significantly inhibited the adhesion of monocytes to endothelial cells, an effect that was reversible by an HO-1 inhibitor. nih.gov

Parameter Effect of Myocardial I/R Injury Effect of 2-MCA Treatment in I/R Model
Myocardial Function (±dp/dt) DecreasedSignificantly improved. nih.gov
Infarct Size IncreasedSignificantly decreased. nih.gov
HMGB1 & VCAM-1 Expression IncreasedReduced. nih.gov
Neutrophil Infiltration IncreasedSignificantly reduced. nih.gov
SOD Activity DecreasedIncreased. nih.gov
Serum Cardiac Troponin I (cTnI) IncreasedReduced. nih.gov
HO-1 Induction -Significantly increased. nih.gov

Assessment in Weaned Piglet Gut Bacteria Models

The antimicrobial properties of 2-Methoxycinnamaldehyde have been evaluated both in vitro and in vivo as a potential feed additive in swine nutrition, specifically targeting the intestinal bacteria of weaned piglets. researchgate.nettandfonline.com

In vitro fermentation models demonstrated that 2-MCA possesses antimicrobial activity. researchgate.nettandfonline.com It showed a higher bactericidal effect against coliform bacteria and Escherichia coli compared to Gram-positive bacteria. researchgate.nettandfonline.com Its activity was found to be more potent than several other cinnamaldehyde (B126680) derivatives, though less potent than cinnamaldehyde itself and 4-nitrocinnamaldehyde (B167888). researchgate.nettandfonline.com The bactericidal activity of aldehydes like 2-MCA was stronger at pH 7 than at pH 5, suggesting a pH-dependent mode of action. researchgate.nettandfonline.com

Despite the promising in vitro results, an in vivo trial involving feeding 2-MCA to newly weaned piglets did not yield significant improvements. researchgate.nettandfonline.com The study, which compared diets supplemented with 2-MCA to a control diet, found no significant positive outcomes in terms of animal performance or antimicrobial effects within the gut. researchgate.nettandfonline.comtandfonline.com Therefore, while 2-MCA shows selective antimicrobial potential in a laboratory setting, these effects were not translated into measurable benefits in the live animal model. researchgate.nettandfonline.com

Model Key Findings
In Vitro Fermentation Showed bactericidal activity, particularly against coliform bacteria and E. coli. researchgate.nettandfonline.com Activity was more pronounced at pH 7 compared to pH 5. tandfonline.com Less potent than cinnamaldehyde. researchgate.net
In Vivo (Weaned Piglets) No significant improvements in animal performance or antimicrobial effects were observed. researchgate.nettandfonline.com

Advanced Research Methodologies in 2 Methoxycinnamaldehyde Studies

Computational Approaches

Computational methods provide a powerful framework for predicting and analyzing the biological activities of chemical compounds, offering insights that can guide further experimental validation. mdpi.comroutledge.com In the study of 2-Methoxycinnamaldehyde (B72128), these in silico techniques have been pivotal for understanding its therapeutic potential at a molecular level.

Network pharmacology is a systems-based approach used to explore the complex interactions between drug compounds and multiple biological targets. tandfonline.com This methodology has been employed to identify the key targets and pathways through which 2-Methoxycinnamaldehyde exerts its effects.

In studies analyzing the components of Cinnamomi ramulus, network pharmacology identified 2-Methoxycinnamaldehyde as one of the major active ingredients. tandfonline.comresearchgate.netnih.gov These analyses constructed "compound-target" networks to map the interactions between the chemical constituents and biological targets. researchgate.netnih.gov Through this approach, several core targets for 2-MCA were identified, including Toll-like receptor 4 (TLR4), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), and Matrix Metallopeptidase 9 (MMP9). researchgate.netnih.gov Further analysis of these interactions revealed that 2-MCA is involved in modulating key signaling pathways, such as the NF-kappa B, Toll-like receptor, IL-17, and TNF signaling pathways, which are critical in inflammatory responses. tandfonline.comresearchgate.netnih.gov

Table 1: Potential Targets and Pathways of 2-Methoxycinnamaldehyde Identified via Network Pharmacology

CategoryNameRole/Function
Core Targets TLR4A receptor that plays a fundamental role in pathogen recognition and activation of innate immunity. researchgate.netnih.gov
PTGS2An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. researchgate.netnih.gov
MMP9An enzyme involved in the breakdown of the extracellular matrix, crucial in tissue remodeling and inflammation. researchgate.netnih.gov
Signaling Pathways NF-kappa B PathwayA protein complex that controls transcription of DNA, cytokine production, and cell survival. tandfonline.comresearchgate.net
Toll-like Receptor PathwayA key pathway of the innate immune system that is activated by microbial products. researchgate.netnih.gov
IL-17 PathwayA signaling cascade involved in inflammatory and autoimmune responses. researchgate.netnih.gov
TNF PathwayA signaling pathway that regulates inflammation, apoptosis, and immunity. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijsrtjournal.comfortunejournals.com This method is used to estimate the strength of the interaction, commonly expressed as binding energy.

Molecular docking studies have been crucial for validating the targets of 2-Methoxycinnamaldehyde that were initially predicted by network pharmacology. tandfonline.comresearchgate.net These analyses confirmed a strong binding affinity between 2-MCA and its core targets. nih.gov For instance, the docking of 2-Methoxycinnamaldehyde with TLR4 showed a favorable binding energy of -7.5 kcal/mol, indicating a stable and strong interaction. A binding energy below -5 kcal/mol is generally considered to represent a good binding affinity between the ligand and its receptor. nih.gov These findings provide a structural basis for the compound's biological activity, suggesting how it modulates the function of these key proteins at a molecular level. tandfonline.comnih.gov

Table 2: Molecular Docking Results for 2-Methoxycinnamaldehyde and Key Targets

CompoundCore TargetBinding Energy (kcal/mol)Implicated Pathway
2-Methoxycinnamaldehyde TLR4-7.5NF-κB, Toll-like receptor
Cinnamaldehyde (B126680) PTGS2-6.6IL-17, TNF
Cinnamaldehyde TLR4-5.6IL-17, TNF
2-Hydroxycinnamaldehyde (B114546) MMP9-7.4Extracellular matrix remodeling researchgate.net

Omics Technologies

"Omics" technologies allow for the large-scale study of biological molecules. In the context of 2-Methoxycinnamaldehyde research, metabolomics—the comprehensive analysis of metabolites in a biological system—has been particularly insightful. sigmaaldrich.com

Metabolomics provides a functional readout of the cellular state by quantifying the dynamic changes in metabolite concentrations in response to a stimulus, such as treatment with a bioactive compound. sigmaaldrich.comfrontiersin.org This approach has been successfully used to explore the antibacterial mechanisms of 2-Methoxycinnamaldehyde. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds in a sample. researchgate.netresearchgate.net In the study of 2-Methoxycinnamaldehyde's antibacterial properties, GC-MS-based metabolomics was used to profile the metabolic changes in Methicillin-resistant Staphylococcus epidermidis (MRSE) after exposure to the compound. frontiersin.orgnih.gov

The analysis identified 124 distinct metabolites, and multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) revealed a significant separation between the metabolic profiles of MCA-treated and control groups. frontiersin.org This clear distinction demonstrated that 2-MCA induces a profound shift in the bacterial metabolome. frontiersin.orgnih.gov The study identified 11 key metabolic biomarkers and concluded that the compound's antibacterial action primarily affects the tricarboxylic acid (TCA) cycle, amino acid metabolism, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Table 3: Metabolic Pathways in MRSE Affected by 2-Methoxycinnamaldehyde as Identified by GC-MS Metabolomics

Metabolic PathwayEffect of 2-MCA TreatmentImplication for Bacteria
TCA Cycle Altered levels of key intermediatesDisruption of cellular respiration and energy production. frontiersin.orgnih.gov
Amino Acid Metabolism Significant changes in amino acid profilesImpairment of protein synthesis and cellular function. nih.gov
Pentose Phosphate Pathway Upregulation of metabolic fluxIncreased oxidative stress and damage to cellular components. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a highly sensitive and accurate analytical technique used for untargeted metabolomics. frontiersin.orgnih.gov It allows for the comprehensive profiling of a wide range of metabolites in biological samples by separating them with UPLC and identifying them based on their precise mass-to-charge ratio provided by Q-TOF-MS. researchgate.net

This methodology is ideal for obtaining a global view of the metabolic perturbations caused by a compound. nih.govresearchgate.net While specific studies focusing solely on 2-Methoxycinnamaldehyde using this technique are emerging, its application is established for analyzing complex biological matrices and identifying biomarkers. frontiersin.orgdoi.org The use of UPLC-Q-TOF-MS in future 2-Methoxycinnamaldehyde research could provide a more detailed map of its systemic effects, uncovering novel biomarkers and further clarifying its mechanisms of action across different biological systems.

Transcriptomics and Proteomics (Implied in pathway analysis)

Modern research into the biological activities of 2-methoxycinnamaldehyde is increasingly employing advanced "omics" technologies to elucidate its mechanisms of action at a molecular level. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are pivotal in identifying the genes and proteins whose expression levels change in response to this compound.

Network pharmacology, a field that combines systems biology and computational analysis, is a key approach that implicitly uses transcriptomic and proteomic data. By constructing networks of compound-target-disease interactions, researchers can identify the key biological pathways and molecular targets modulated by 2-methoxycinnamaldehyde. For instance, network analyses have identified 2-methoxycinnamaldehyde as a major active compound in Cinnamomi ramulus and pinpointed its interactions with targets like Toll-like receptor 4 (TLR4), which is crucial in inflammatory pathways. researchgate.net Such studies often involve Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses to categorize the functions of affected genes and proteins, revealing involvement in signaling pathways like IL-17, TNF, and NF-kappa B. researchgate.net

Metabolomics, another omics field, has also been used to explore the antibacterial mechanisms of 2-methoxycinnamaldehyde, providing a functional readout of the cellular changes induced by the compound. sigmaaldrich.com These high-throughput methods generate vast datasets that, when analyzed with bioinformatics tools like Ingenuity Pathway Analysis and Cytoscape, help map the complex biological processes influenced by 2-methoxycinnamaldehyde. augusta.edu This systems-level understanding is crucial for moving beyond simple bioactivity screening to a more nuanced appreciation of its therapeutic potential. sigmaaldrich.comaugusta.edu

Analytical Quantification and Characterization

Accurate quantification and characterization of 2-methoxycinnamaldehyde in various samples, particularly from complex matrices like plant extracts, are essential for quality control and research. A range of sophisticated analytical techniques are employed for this purpose.

Ultra-High Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve significantly higher resolution, speed, and sensitivity. ijraset.comijsrtjournal.com This technique is well-suited for the analysis of complex mixtures, such as those found in traditional Chinese medicine. mdpi.com

In the analysis of Cinnamomum cassia, a UPLC-DAD (Diode Array Detector) method was developed for chemical fingerprinting and quantification. mdpi.com This method successfully separated 2-methoxycinnamaldehyde from other phenolic and phenylpropanoid compounds. The separation was typically achieved on a C18 column with a gradient elution system involving an aqueous solution and an organic solvent like acetonitrile (B52724), often with a modifier like formic acid to improve peak shape. mdpi.com The high pressure and efficiency of UPLC systems allow for rapid analysis times, often under 20 minutes, which increases sample throughput. ijsrtjournal.commdpi.com

Table 1: UPLC System Parameters for 2-Methoxycinnamaldehyde Analysis

Parameter Details
System Agilent 1290 series UPLC with DAD mdpi.com
Column Agilent SB-C18 (2.1 mm × 100 mm, 1.8 μm) mdpi.com
Mobile Phase Gradient of water (A) and acetonitrile (B), both with 0.025% formic acid mdpi.com
Flow Rate 0.4 mL/min mdpi.com
Column Temp. 40 °C mdpi.com
Detection 280 nm mdpi.com

| Injection Vol. | 2 µL mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the identification of volatile and semi-volatile compounds. wikipedia.org It is frequently used for the analysis of essential oils, including those from Cinnamomum species where 2-methoxycinnamaldehyde is a constituent. nih.govcsic.es

In this method, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. wikipedia.org Studies have successfully used GC-MS to simultaneously quantify 2-methoxycinnamaldehyde along with other components like cinnamaldehyde and coumarin (B35378) in Cinnamomum cassia. nih.govresearchgate.net The choice of extraction solvent is critical, as reactive solvents like methanol (B129727) and ethanol (B145695) can react with aldehyde groups, affecting the quantification of 2-methoxycinnamaldehyde. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry and has been widely applied to the analysis of 2-methoxycinnamaldehyde. sigmaaldrich.com It is particularly useful for separating non-volatile or thermally unstable compounds that are not suitable for GC. wikipedia.org

Reverse-phase HPLC with a C18 column is the most common configuration for analyzing 2-methoxycinnamaldehyde. researchgate.netjapsonline.com A study validating a quantitative method for Etlingera pavieana extracts used an isocratic mobile phase of methanol and water (70:30 v/v) to separate 2-methoxycinnamaldehyde (referred to as trans-4-methoxycinnamaldehyde in the study, likely a typo for 2-methoxy) and another compound. japsonline.com Detection is typically performed using a Diode Array Detector (DAD), which allows for spectral scanning to confirm peak identity and purity. researchgate.netjapsonline.com HPLC methods have been established for the simultaneous determination of 2-methoxycinnamaldehyde alongside cinnamaldehyde and cinnamic acid in Cinnamomi Ramulus. yakhak.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS and its tandem version, LC-MS/MS, offer superior selectivity and sensitivity compared to HPLC with UV/DAD detection. wikipedia.orgnebiolab.com This technique couples the separation power of LC with the mass analysis capabilities of a mass spectrometer. wikipedia.org LC-MS/MS is particularly powerful because it can isolate a precursor ion of a specific mass-to-charge ratio (m/z), fragment it, and then detect the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantifying analytes in complex matrices. eag.com

LC-qTOF-MS (Liquid Chromatography-quadrupole Time-of-Flight Mass Spectrometry) has been used to establish chemical fingerprints of different parts of Cinnamomum cassia and to tentatively identify 2-methoxycinnamaldehyde based on its mass and fragmentation pattern. researchgate.net The combination of UPLC with MS/MS further enhances analytical capabilities, allowing for the rapid and confident identification of compounds in complex herbal mixtures. mdpi.com

Method Validation (Linearity, Precision, Accuracy, LOD, LOQ, Extraction Recoveries)

To ensure that an analytical method provides reliable and accurate results, it must be validated. wjarr.com This process involves evaluating several key performance characteristics as defined by guidelines from bodies like the International Council for Harmonisation (ICH). japsonline.combibliomed.org

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. chromatographyonline.com For an HPLC method quantifying 2-methoxycinnamaldehyde, linearity was established in the range of 2.5–60.00 µg/ml, with a correlation coefficient (R²) greater than 0.999. japsonline.com

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). bibliomed.org For the aforementioned HPLC method, the %RSD for repeatability and intermediate precision were in the ranges of 1.03%–5.80% and 3.14%–6.84%, respectively. japsonline.com

Accuracy: This assesses the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. ich.org For 2-methoxycinnamaldehyde, recovery was found to be between 99.08% and 102.75%. japsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These are often determined by the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. bibliomed.org For an HPLC method, the LOD and LOQ for 2-methoxycinnamaldehyde were found to be 10.42 ng/ml and 31.26 ng/ml, respectively. japsonline.com

Extraction Recoveries: This parameter is crucial when the analyte needs to be extracted from a complex matrix before analysis. It measures the efficiency of the extraction procedure. Studies have shown that the choice of extraction method and solvent significantly affects the yield of 2-methoxycinnamaldehyde. japsonline.com

Table 2: Validation Parameters for an HPLC Method for 2-Methoxycinnamaldehyde

Parameter Result
Linearity Range 2.5–60.00 µg/ml japsonline.com
Correlation Coefficient (R²) > 0.999 japsonline.com
Repeatability (%RSD) 1.03%–5.80% japsonline.com
Intermediate Precision (%RSD) 3.14%–6.84% japsonline.com
Accuracy (% Recovery) 99.08%–102.75% japsonline.com
LOD 10.42 ng/ml japsonline.com

| LOQ | 31.26 ng/ml japsonline.com |

Challenges in Quantification

The accurate quantification of 2-Methoxycinnamaldehyde in plant matrices is a complex task fraught with challenges that can lead to significant variations in reported concentrations. These challenges stem from a variety of factors, including the natural variability of the plant's metabolic processes and the modifications introduced during and after harvesting. Key factors contributing to these quantification difficulties include seasonal variations in the plant's life cycle, the composition of the soil in which the plant is grown, and the methods used for post-harvest processing. mdpi.comjetir.org

Seasonal Variation

The biosynthesis and accumulation of secondary metabolites in plants, including 2-Methoxycinnamaldehyde, are not static processes. They are heavily influenced by the plant's developmental stage and the prevailing environmental conditions, which are closely linked to the seasons. mdpi.com Research on the essential oil from Cinnamomum cassia leaves has demonstrated a significant fluctuation in the concentration of 2-Methoxycinnamaldehyde throughout the year. mdpi.com

One study meticulously documented these changes across the four seasons, revealing that the content of 2-Methoxycinnamaldehyde was at its lowest in autumn and peaked during the winter. mdpi.com In spring, the essential oil contained 3.4% 2-Methoxycinnamaldehyde, which increased to 4.90% in the summer. mdpi.com The concentration then dipped to 2.08% in autumn before rising to its highest level of 8.07% in winter. mdpi.com This variability underscores the critical importance of standardizing harvest times for research and commercial purposes to ensure consistency in the chemical profile of the plant material. Such fluctuations present a major hurdle for comparative studies and for establishing a standardized quantification of the compound. mdpi.commdpi.com

Table 1: Seasonal Variation of 2-Methoxycinnamaldehyde in Cinnamomum cassia Leaf Essential Oil

SeasonRelative Content of 2-Methoxycinnamaldehyde (%)Reference
Spring3.40 mdpi.com
Summer4.90 mdpi.com
Autumn2.08 mdpi.com
Winter8.07 mdpi.com

Soil Composition

The chemical and physical properties of the soil are fundamental environmental factors that influence plant physiology and metabolism. jetir.orgresearchgate.net The availability of nutrients, soil pH, water content, and soil type can significantly affect the production of secondary metabolites, including phenylpropanoids like 2-Methoxycinnamaldehyde. plantextractwholesale.comagriculturejournals.czmdpi.comresearchgate.net For instance, plants grown in nutrient-poor soils may alter their metabolic pathways to produce more defensive compounds. plantextractwholesale.com

Studies have indicated that differences in soil type, such as silt loam versus clay, can affect the components of essential oils in Cinnamomum species. researchgate.net The fertility and specific mineral content of the soil can lead to considerable variability in the phytochemical profile of plants. jetir.orgresearchgate.netagriculturejournals.cz This is because the biosynthesis of phenylpropanoids is a complex process that can be upregulated or altered by environmental stressors, including nutrient deficiencies or imbalances. mdpi.comfrontiersin.org While direct correlational studies quantifying the precise impact of specific soil nutrients on 2-Methoxycinnamaldehyde levels are not extensively documented, the established link between soil composition and secondary metabolite production makes it a significant confounding variable in quantification efforts. jetir.orgagriculturejournals.cz Accessing and analyzing chemical signals in a complex soil matrix remains a methodological challenge for researchers. academie-sciences.fr

Post-harvest Processing

The journey from a living plant to a sample ready for analysis involves several post-harvest steps, each capable of altering the chemical composition and, consequently, the quantification of 2-Methoxycinnamaldehyde. These processes include drying, storage, and extraction. mdpi.com The conditions during storage, such as temperature and duration, can lead to the degradation or transformation of phytochemicals. mdpi.com

The method of extraction is particularly critical. Different techniques, such as hydrodistillation, maceration, or Soxhlet extraction, have varying efficiencies for different compounds. mdpi.comresearchgate.net For example, the choice of solvent is crucial; it has been shown that methanol and ethanol are not suitable for the extraction of 2-Methoxycinnamaldehyde as they can participate in aldol (B89426) reactions, leading to artificially low quantification. plantextractwholesale.com Furthermore, processing techniques like thermal treatment can generate new compounds or degrade existing ones. woodresearch.sk The complexity of the plant matrix itself, with its numerous compounds, can also interfere with the isolation and accurate measurement of 2-Methoxycinnamaldehyde. mdpi.complantextractwholesale.com These post-harvest factors introduce significant variability, making it challenging to obtain reproducible and comparable quantitative data across different studies and batches of plant material.

Mechanistic Toxicology and Safety Research

Cellular Cytotoxicity Mechanisms

2-Methoxycinnamaldehyde (B72128) (2-MCA) exhibits cytotoxic effects through multiple cellular mechanisms, primarily leading to apoptosis or programmed cell death. A key mechanism is the induction of mitochondrial dysfunction. medchemexpress.com This is characterized by a decrease in the mitochondrial membrane potential, which subsequently activates caspase-9 and caspase-3, crucial executioner enzymes in the apoptotic cascade. medchemexpress.commdpi.com

Furthermore, 2-MCA has been shown to inhibit topoisomerase I and II, enzymes vital for DNA replication and repair. medchemexpress.commdpi.com This inhibition contributes to DNA damage, a potent trigger for apoptosis. medchemexpress.com The compound also induces lysosomal vesiculation and increases the volume of the acidic compartment within cells, a process that can lead to cellular stress and death. medchemexpress.commdpi.comfoodandnutritionresearch.net

Another significant mechanism is the downregulation of the NF-κB signaling pathway. medchemexpress.commdpi.com NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and in processes of cell survival. By inhibiting NF-κB, 2-MCA can promote apoptosis.

Studies on human lung squamous cell carcinoma (NCI-H520) and human colorectal adenocarcinoma (COLO 205) cells have demonstrated these cytotoxic effects. In NCI-H520 cells, 2-MCA was found to inhibit cell proliferation with an IC50 of 12.11 μM and promote the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. medchemexpress.com In both cell lines, treatment with 2-MCA led to morphological changes characteristic of apoptosis, including nuclear condensation and fragmentation. medchemexpress.comfoodandnutritionresearch.net

The compound also affects the cell cycle by modulating the expression of regulatory proteins. It has been observed to decrease the levels of cyclin D1, cyclin D3, and CDK6, while increasing the levels of p21 and p27, which are inhibitors of the cell cycle. medchemexpress.com

Table 1: Cellular Cytotoxicity Mechanisms of 2-Methoxycinnamaldehyde

MechanismEffectCell Line(s)
Mitochondrial DysfunctionDecreased membrane potential, activation of caspase-3/9. medchemexpress.commdpi.comNCI-H520. medchemexpress.commdpi.com
Topoisomerase InhibitionInhibition of topoisomerase I and II. medchemexpress.commdpi.comNCI-H520, A549, COLO 205. mdpi.comfoodandnutritionresearch.net
Lysosomal VesiculationInduction of lysosomal vacuolation, increased acidic compartment volume. medchemexpress.commdpi.comfoodandnutritionresearch.netA549, NCI-H520, COLO 205. mdpi.comfoodandnutritionresearch.netresearchgate.net
NF-κB InhibitionDownregulation of NF-κB signaling pathway. medchemexpress.commdpi.comA549. mdpi.com
Cell Cycle ModulationDecreased cyclin D1, D3, CDK6; Increased p21, p27. medchemexpress.comHASMCs. medchemexpress.com
CytotoxicityIncreased LDH release, inhibition of proliferation. medchemexpress.comNCI-H520. medchemexpress.com

Oxidative Stress Induction and DNA Damage

2-Methoxycinnamaldehyde has been shown to induce oxidative stress and subsequent DNA damage in various cell types. The production of reactive oxygen species (ROS) is a key factor in this process. researchgate.net In methicillin-resistant Staphylococcus epidermidis (MRSE), 2-MCA was found to significantly increase ROS production, which is believed to be partially due to an increased metabolic flux through the TCA cycle. researchgate.net This increase in ROS can lead to damage of the cell wall and decreased proliferation of the bacteria. researchgate.net

In the context of cancer cells, while the parent compound cinnamaldehyde (B126680) is known to cause apoptosis through ROS-dependent DNA damage, 2-MCA's direct induction of ROS in cancer cells is less explicitly detailed in the provided results. mdpi.com However, the inhibition of topoisomerase I and II by 2-MCA is a direct mechanism that leads to DNA damage and apoptosis. medchemexpress.commdpi.com The comet assay, a method for detecting DNA damage, has been used to confirm this effect in human colorectal adenocarcinoma cells (COLO 205). foodandnutritionresearch.net

Furthermore, 2-MCA and its parent compound, cinnamaldehyde, can activate the Nrf2/HO-1 signaling pathway. nih.govmdpi.com This pathway is a primary cellular defense mechanism against oxidative stress. The activation of Nrf2 and subsequent increased expression of heme oxygenase-1 (HO-1) can protect cells from oxidative damage. nih.gov For instance, in human umbilical vein endothelial cells (HUVECs), both cinnamaldehyde and 2-MCA markedly increased the cellular protein level of HO-1 and promoted the translocation of Nrf2 to the nucleus, which protected the cells from H2O2-induced oxidative stress. nih.gov This suggests a dual role for these compounds, where they can induce oxidative stress in some contexts while also activating protective antioxidant pathways in others.

Table 2: Oxidative Stress and DNA Damage Mechanisms of 2-Methoxycinnamaldehyde

MechanismEffectCell/Organism Type
ROS ProductionIncreased production of reactive oxygen species. researchgate.netStaphylococcus epidermidis (MRSE). researchgate.net
Topoisomerase InhibitionInhibition of topoisomerase I and II leading to DNA damage. medchemexpress.commdpi.comfoodandnutritionresearch.netHuman lung and colorectal cancer cells. medchemexpress.commdpi.comfoodandnutritionresearch.net
Nrf2/HO-1 ActivationActivation of the Nrf2/HO-1 antioxidant pathway. nih.govmdpi.comd-nb.infoHuman umbilical vein endothelial cells, rat hearts. nih.govmdpi.comd-nb.info
DNA Damage ConfirmationConfirmed by comet assay. foodandnutritionresearch.netHuman colorectal adenocarcinoma cells (COLO 205). foodandnutritionresearch.net

Effects on Immune Responses

2-Methoxycinnamaldehyde has demonstrated notable effects on immune responses, particularly in modulating inflammatory pathways. Research has shown that 2-MCA can attenuate inflammatory responses in macrophages. nih.gov Specifically, it reduces the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This anti-inflammatory effect is linked to the activation of the NRF2 pathway and the enhancement of autophagy flux. nih.gov

In human monocytic THP-1 cell lines, both cinnamaldehyde and 2-methoxycinnamaldehyde have been found to inhibit the secretion of interleukin-1β (IL-1β) in a dose-dependent manner. mdpi.com IL-1β is a potent pro-inflammatory cytokine.

Furthermore, 2-MCA can inhibit the TNF-α-induced proliferation and migration of human aortic smooth muscle cells (HASMCs). spandidos-publications.com This is achieved by inhibiting the degradation of IκBα and the subsequent nuclear translocation of nuclear factor-κB (NF-κB), a key regulator of inflammation and cell proliferation. spandidos-publications.com

In the context of antimicrobial activity, 2-MCA has shown specific inhibiting effects towards coliform bacteria. tandfonline.com However, it is important to note that its antimicrobial potency is generally lower than that of its parent compound, cinnamaldehyde. tandfonline.com

Table 3: Effects of 2-Methoxycinnamaldehyde on Immune Responses

EffectMechanismCell/Organism Type
Attenuated Inflammatory ResponseReduced TNF-α and NO production via NRF2 activation and enhanced autophagy. nih.govMacrophages. nih.gov
Inhibited IL-1β SecretionDose-dependent inhibition of IL-1β secretion. mdpi.comHuman monocytic THP-1 cells. mdpi.com
Inhibited Smooth Muscle Cell Proliferation and MigrationInhibition of NF-κB signaling pathway. spandidos-publications.comHuman aortic smooth muscle cells (HASMCs). spandidos-publications.com
Antimicrobial ActivitySpecific inhibition of coliform bacteria. tandfonline.comColiform bacteria. tandfonline.com

Comparison of Toxicity with Analogues

The toxicity of 2-methoxycinnamaldehyde has been compared with several of its analogues, revealing structure-activity relationships.

In a study comparing the cytotoxicity of various cinnamaldehyde derivatives in human aortic smooth muscle cells (HASMCs), 2-hydroxycinnamaldehyde (B114546) (2-HCA) was found to be more cytotoxic than 2-MCA. spandidos-publications.com This suggests that the methoxy (B1213986) group at the 2-position may reduce the cytotoxicity compared to a hydroxyl group at the same position.

In the context of nematicidal activity against C. elegans, 2-methoxycinnamaldehyde exhibited only minor activity, whereas analogues like 4-bromo and 4-chloro cinnamaldehydes were highly potent. nih.gov

A study on the cytotoxicity of e-cigarette flavorings found both cinnamaldehyde and 2-methoxycinnamaldehyde to be highly toxic in an MTT assay on human adult pulmonary fibroblasts and human embryonic stem cells. nih.gov

In cultured myotubes, 2-hydroxycinnamaldehyde (2HCNA) and 4-Fluoro-2-methoxycinnamaldehyde (4FoCNA) were found to be toxic, while 2-methoxycinnamaldehyde (2MeCNA) and 2-benzyloxycinnamaldehyde (2BzCNA) were not only less toxic but also protected myotubes from H2O2-induced atrophy. researchgate.net

Table 4: Comparative Toxicity of 2-Methoxycinnamaldehyde and its Analogues

AnalogueComparison ContextRelative Toxicity/Activity
2-Hydroxycinnamaldehyde (2-HCA)Cytotoxicity in HASMCs. spandidos-publications.comMore toxic than 2-MCA. spandidos-publications.com
4-Nitrocinnamaldehyde (B167888)Antimicrobial activity. tandfonline.comMore potent than 2-MCA. tandfonline.com
CinnamaldehydeAntimicrobial activity. tandfonline.comMore potent than 2-MCA. tandfonline.com
4-Methoxycinnamaldehyde (B120730)Antimicrobial activity. tandfonline.comHigher activity than 2-MCA against coliforms. tandfonline.com
4-Bromo and 4-Chloro CinnamaldehydesNematicidal activity. nih.govSignificantly more potent than 2-MCA. nih.gov
2-Hydroxycinnamaldehyde (2HCNA) and 4-Fluoro-2-methoxycinnamaldehyde (4FoCNA)Toxicity in myotubes. researchgate.netMore toxic than 2-MCA. researchgate.net
2-Benzyloxycinnamaldehyde (2BzCNA)Toxicity in myotubes. researchgate.netLess toxic than 2HCNA and 4FoCNA; protective effect. researchgate.net

Future Research Directions and Therapeutic Potential

Optimization of 2-Methoxycinnamaldehyde (B72128) Activity and Selectivity

To enhance the therapeutic potential of 2-methoxycinnamaldehyde, researchers are focused on optimizing its activity and selectivity. This involves synthesizing derivatives of 2-MCA to explore how structural modifications impact its biological effects. foodandnutritionresearch.net By making specific changes to the molecule's chemical structure, scientists aim to improve its potency, efficacy, and ability to selectively target diseased cells while minimizing effects on healthy tissues. foodandnutritionresearch.netmdpi.comresearchgate.netresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies systematically evaluate a series of related compounds to identify the chemical features essential for their biological activity. plos.org For instance, research has shown that the α,β-unsaturated aldehyde group is a key feature for the activity of cinnamaldehyde (B126680) and its analogs. plos.orgtandfonline.com The position of substituents on the aromatic ring also plays a significant role; for example, derivatives substituted at the 4-position have shown higher activity in some contexts compared to those substituted at the 2-position. tandfonline.com

Exploration of Bioavailability Enhancement Strategies (e.g., Nanoformulations)

A significant hurdle in the development of many promising therapeutic compounds, including 2-methoxycinnamaldehyde, is their limited bioavailability. This refers to the proportion of a substance that enters the circulation when introduced into the body and so is able to have an active effect. To overcome this challenge, researchers are exploring various bioavailability enhancement strategies, with a particular focus on nanoformulations. researchgate.net

Nanoformulations involve encapsulating the active compound within tiny particles, typically ranging from 1 to 100 nanometers in size. uit.no This approach can protect the drug from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption. researchgate.net Technologies being investigated include:

Lipid-based nanoparticles: These formulations can improve the solubility and absorption of poorly water-soluble drugs. researchgate.netdrug-dev.comskyepharma.com

Nanoemulsions: These are stable mixtures of oil, water, and a surfactant that can encapsulate the drug and improve its oral delivery. researchgate.netdrug-dev.com

Solid lipid nanoparticles (SLNs): These are made from solid lipids and offer advantages such as controlled release and improved stability. innovareacademics.in

Nanosuspensions: These consist of pure drug crystals with a reduced particle size, which can significantly increase the dissolution rate. uit.no

By employing these advanced drug delivery systems, scientists aim to ensure that a sufficient amount of 2-methoxycinnamaldehyde reaches its target sites in the body to exert its therapeutic effects. researchgate.net

Further Elucidation of Multi-Target Mechanisms

One of the compelling aspects of 2-methoxycinnamaldehyde is its ability to interact with multiple cellular targets, a characteristic that could be advantageous in treating complex diseases like cancer. researchgate.netencyclopedia.pubmedchemexpress.com Preclinical studies have revealed that 2-MCA can:

Inhibit topoisomerases I and II: These enzymes are crucial for DNA replication and repair in cancer cells. By inhibiting them, 2-MCA can lead to DNA damage and cell death. researchgate.netmedchemexpress.comspandidos-publications.comnih.gov

Modulate the NF-κB signaling pathway: This pathway is often overactive in inflammatory diseases and cancer. 2-MCA has been shown to inhibit NF-κB activity, thereby reducing inflammation and cancer cell proliferation. medchemexpress.comthieme-connect.comnih.gov

Induce lysosomal vacuolation: This process involves the formation of large vacuoles within the cell, which can contribute to cell death. researchgate.netencyclopedia.pubspandidos-publications.comnih.govmdpi.com

Activate the NRF2 pathway: This pathway plays a key role in protecting cells from oxidative stress and inflammation. nih.govspandidos-publications.com

Further research is needed to fully understand the intricate interplay of these and other potential mechanisms. A deeper comprehension of its multi-target profile will be instrumental in identifying the diseases where 2-methoxycinnamaldehyde could be most effective and in designing rational combination therapies. nih.govfrontiersin.org

Translational Research and Clinical Implications of Preclinical Findings

The promising results from in vitro and in vivo preclinical studies provide a strong rationale for translating these findings into clinical applications. mdpi.comfoodandnutritionresearch.net Animal models have demonstrated the potential of 2-methoxycinnamaldehyde in reducing tumor growth and inflammation. researchgate.netmdpi.comfoodandnutritionresearch.netuniroma1.it For example, in mouse xenograft models of human lung and colorectal cancer, 2-MCA has been shown to inhibit tumor growth. researchgate.netencyclopedia.pubmedchemexpress.commdpi.comfoodandnutritionresearch.net

The next critical step is to bridge the gap between preclinical data and human clinical trials. tandfonline.com This involves carefully designed studies to evaluate the safety, tolerability, and efficacy of 2-methoxycinnamaldehyde in humans. The insights gained from preclinical research on its mechanisms of action will be invaluable in designing these clinical trials and identifying appropriate patient populations. tandfonline.comjetir.org

Development of 2-Methoxycinnamaldehyde as a Lead Compound for Drug Discovery

The unique chemical structure and diverse biological activities of 2-methoxycinnamaldehyde make it an excellent lead compound for the discovery and development of new drugs. foodandnutritionresearch.netjetir.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. jetir.org

The process of drug discovery based on a lead compound involves several stages:

Lead Identification: 2-methoxycinnamaldehyde has already been identified as a promising lead from natural sources. jetir.org

Lead Optimization: This involves synthesizing and testing a variety of analogs of 2-MCA to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. foodandnutritionresearch.netjetir.org

Preclinical Development: The most promising candidates from the optimization phase undergo extensive preclinical testing in cell cultures and animal models to assess their efficacy and safety. jetir.org

Clinical Development: Compounds that show promise in preclinical studies may then advance to clinical trials in humans. jetir.org

By leveraging the chemical scaffold of 2-methoxycinnamaldehyde, researchers hope to develop novel and more effective drugs for a range of diseases, including cancer and inflammatory disorders. foodandnutritionresearch.netnih.gov

Q & A

Q. What are the primary mechanisms by which 2-Methoxycinnamaldehyde induces apoptosis in cancer cells?

2-Methoxycinnamaldehyde triggers apoptosis via mitochondrial pathway disruption and caspase activation. Key methodologies include:

  • Mitochondrial membrane potential (ΔΨm) assays using fluorescent probes (e.g., JC-1) to quantify loss of ΔΨm .
  • Caspase-3/9 activity assays (fluorometric or colorimetric) to confirm enzymatic activation .
  • Flow cytometry with Annexin V/PI staining to distinguish apoptotic vs. necrotic cells .
    Studies on hepatocellular carcinoma SK-Hep-1 cells demonstrate dose-dependent caspase activation and ΔΨm loss, confirming intrinsic apoptosis .

Q. How does 2-Methoxycinnamaldehyde exhibit antibacterial activity?

Its antibacterial mechanism involves metabolic disruption in bacterial cells. A metabolomics-driven approach (e.g., LC-MS/MS) identified key pathway alterations, including:

  • TCA cycle inhibition , reducing ATP synthesis.
  • Amino acid metabolism dysregulation , impairing protein synthesis.
  • Cell membrane integrity assays (e.g., propidium iodide uptake) to validate membrane damage .

Q. What in vitro models are commonly used to study 2-Methoxycinnamaldehyde's anticancer effects?

  • Hepatocellular carcinoma (SK-Hep-1) : Dose-response assays (MTT/WST-1) to assess proliferation inhibition .
  • Vascular smooth muscle cells (HASMC) : Transwell migration assays to study anti-migratory effects via PDGF signaling inhibition .

Q. Which analytical techniques are essential for characterizing 2-Methoxycinnamaldehyde in plant extracts?

  • HPLC-DAD/UV for quantification and purity assessment.
  • GC-MS to differentiate 2-Methoxycinnamaldehyde from cinnamic aldehyde derivatives, especially after microwave-assisted extraction .
  • FT-IR and NMR for structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between 2-Methoxycinnamaldehyde's effects on topoisomerase I vs. II in anticancer studies?

  • DNA relaxation assays : Use plasmid DNA and agarose gel electrophoresis to compare inhibition of topoisomerase I (single-strand breaks) vs. II (double-strand breaks) .
  • siRNA knockdown models : Silence TOP1 or TOP2 genes in SK-Hep-1 cells to isolate target-specific effects .
  • Comet assay to quantify DNA damage patterns post-treatment .

Q. What methodologies are recommended for analyzing the impact of extraction techniques on 2-Methoxycinnamaldehyde yield and purity?

  • Comparative extraction protocols : Steam distillation (SD), ultrasound-assisted (UASD), and microwave-assisted (MASD) extractions, followed by GC-MS to quantify thermal degradation products (e.g., conversion of cinnamic aldehyde to 2-Methoxycinnamaldehyde under microwaves) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to assess compound integrity under storage .

Q. How can metabolomics approaches elucidate downstream metabolic disruptions caused by 2-Methoxycinnamaldehyde in bacterial cells?

  • Untargeted metabolomics : LC-QTOF-MS to identify altered metabolites in Staphylococcus aureus or E. coli post-treatment.
  • Pathway enrichment analysis (KEGG/GO) to map disrupted pathways (e.g., fatty acid biosynthesis, redox balance) .
  • Integration with transcriptomics to correlate metabolic changes with gene expression .

Q. What strategies can reconcile discrepancies in reported IC50 values across studies on 2-Methoxycinnamaldehyde's bioactivity?

  • Standardized protocols : Harmonize cell lines (e.g., SK-Hep-1 vs. HepG2), culture conditions, and assay durations.
  • Source validation : Compare compound purity (HPLC ≥95%) and origin (e.g., Cinnamomum cassia vs. synthetic) across studies .
  • Meta-analysis : Use multivariate regression to account for variables like extraction methods or solvent systems .

Q. How do researchers validate the hepatoprotective effects of 2-Methoxycinnamaldehyde in ischemia-reperfusion injury models?

  • Rat hepatic I/R models : Clamp the hepatic artery for 60 min (ischemia), followed by reperfusion and measurement of ALT/AST levels.
  • HO-1 induction assays : Western blotting to confirm upregulation of heme oxygenase-1, a key cytoprotective enzyme .
  • Oxidative stress markers : Quantify MDA (lipid peroxidation) and SOD/GSH (antioxidant response) .

Q. What signaling pathways are implicated in 2-Methoxycinnamaldehyde's anti-inflammatory effects?

  • NF-κB inhibition : Luciferase reporter assays in LPS-stimulated macrophages show dose-dependent suppression of NF-κB transcriptional activity (IC50 = 31 μM) .
  • Cytokine profiling : ELISA to measure TNF-α and IL-6 reduction in serum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.